molecular formula C10H11NO2 B2447112 1-(Phenylamino)cyclopropane-1-carboxylic acid CAS No. 210576-54-8

1-(Phenylamino)cyclopropane-1-carboxylic acid

Número de catálogo: B2447112
Número CAS: 210576-54-8
Peso molecular: 177.203
Clave InChI: PEQKOXWTSSMZHA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(Phenylamino)cyclopropane-1-carboxylic acid ( 210576-54-8) is a disubstituted cyclopropane-based amino acid with a molecular formula of C 10 H 11 NO 2 and a molecular weight of 177.20 g/mol . This compound is a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), a non-proteinogenic amino acid of significant scientific interest. The compound serves as a valuable building block in medicinal chemistry and pharmacology research, particularly for synthesizing novel analogues with potential biological activity. Its rigid cyclopropane scaffold is prized for introducing conformational restraint into molecular designs . Recent scientific investigations explore the role of ACC derivatives as modulators of the human N-Methyl-D-Aspartate (NMDA) receptor, a key target in neuroscience research for conditions related to the central nervous system . In silico docking studies suggest that such compounds, including 1-amino-2-phenylcyclopropane-1-carboxylic acids, possess significant modulatory potential on these receptors . Researchers utilize this chemical in the synthesis of more complex structures, such as 1-phenylcyclopropane carboxamide derivatives, which have been studied for their distinct effects on the proliferation of specific human cell lines, contributing to structure-activity relationship (SAR) studies . This product is offered with a purity of ≥98% (as determined by HPLC) and should be stored sealed in a dry environment at 2-8°C . Hazard Statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation . Intended Use: This product is for research and further manufacturing applications only. It is not intended for direct human use, including diagnostic, therapeutic, or any other human consumption.

Propiedades

IUPAC Name

1-anilinocyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-9(13)10(6-7-10)11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQKOXWTSSMZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: 1-(Phenylamino)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, synthesis, and biological applications of 1-(Phenylamino)cyclopropane-1-carboxylic acid (CAS 210576-54-8).

A Privileged Scaffold for Fragment-Based Drug Discovery & Peptidomimetics

Executive Summary

1-(Phenylamino)cyclopropane-1-carboxylic acid (also known as N-phenyl-ACC or by the PDB Ligand ID Z1L ) is a conformationally constrained


-amino acid derivative. Structurally, it consists of a cyclopropane ring bearing both a carboxylic acid and an anilino (phenylamino) group at the C1 position.

Unlike its parent compound 1-aminocyclopropanecarboxylic acid (ACC) —the universal precursor to the plant hormone ethylene—the N-phenyl derivative is primarily utilized in pharmaceutical research as a fragment lead and a peptidomimetic building block . Its rigid cyclopropyl core locks the N-C


 bond, restricting conformational freedom and enhancing selectivity for protein binding pockets, most notably the Rho guanine nucleotide exchange factor 2 (ARHGEF2) .
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
PropertyData
CAS Number 210576-54-8
Chemical Name 1-(Phenylamino)cyclopropane-1-carboxylic acid
Synonyms 1-Anilinocyclopropane-1-carboxylic acid; N-Phenyl-ACC; Z1L
Molecular Formula C

H

NO

Molecular Weight 177.20 g/mol
PDB Ligand ID
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
pKa (Predicted) Carboxyl: ~3.5; Aniline Nitrogen: ~2.5 (weakly basic due to phenyl conjugation)
Synthetic Methodology

The synthesis of 1-(phenylamino)cyclopropane-1-carboxylic acid relies on constructing the strained cyclopropane ring around the


-carbon of a glycine equivalent. The most robust protocol involves the 1,2-dialkylation of N-phenylglycine ethyl ester .
Core Protocol: Dialkylation of N-Phenylglycine Ester

This method is preferred for its scalability and the availability of starting materials.

Reaction Scheme Logic:

  • Starting Material: N-Phenylglycine ethyl ester.

  • Reagents: 1,2-Dibromoethane (alkylation agent), Sodium Hydride (NaH) or LiHMDS (base).

  • Solvent: DMF or DMSO (polar aprotic solvent to facilitate substitution).

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under argon, dissolve N-phenylglycine ethyl ester (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool to 0°C. Add NaH (2.2 eq, 60% dispersion in oil) portion-wise. The first equivalent deprotonates the nitrogen; the second deprotonates the

    
    -carbon. Stir for 30 minutes until gas evolution ceases.
    
  • Cyclization: Add 1,2-dibromoethane (1.1 eq) dropwise. The reaction undergoes a double nucleophilic substitution (intramolecular cyclization).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (formation of the less polar cyclopropane ester).

  • Workup: Quench with saturated NH

    
    Cl. Extract with ethyl acetate. Wash organic layer with water and brine to remove DMF. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF/MeOH and add 2M LiOH (3 eq). Stir at 50°C for 4 hours. Acidify to pH 3 with 1M HCl to precipitate the free acid.

  • Purification: Recrystallize from Ethanol/Water or purify via preparative HPLC.

Synthesis Start N-Phenylglycine Ethyl Ester Base Base Treatment (NaH/DMF, 0°C) Start->Base Inter Dianion Intermediate Base->Inter - 2 H+ Cyclize Cyclization (+ 1,2-Dibromoethane) Inter->Cyclize S_N2 Ester Cyclopropane Ester Cyclize->Ester Ring Closure Hydrolysis Hydrolysis (LiOH, then HCl) Ester->Hydrolysis Product 1-(Phenylamino) cyclopropane-1-COOH Hydrolysis->Product Deprotection

Figure 1: Synthetic workflow for the preparation of CAS 210576-54-8 via dialkylation.

Biological Applications & Mechanism of Action[7]
A. Fragment-Based Drug Discovery (ARHGEF2 Target)

The most significant recent application of this compound is its identification as a ligand for ARHGEF2 (GEF-H1) , a Rho guanine nucleotide exchange factor.

  • Evidence: High-throughput X-ray crystallography (PanDDA) identified 1-(phenylamino)cyclopropane-1-carboxylic acid (Ligand Z1L ) binding to ARHGEF2.

  • PDB Entry: (Resolution: 2.32 Å).

  • Mechanism: The compound binds to a surface pocket on the ARHGEF2 protein. The cyclopropane ring provides a rigid scaffold that positions the phenyl ring for hydrophobic interactions and the carboxylate for electrostatic anchoring.

  • Relevance: ARHGEF2 regulates Rho GTPases, which control cell motility and microtubule dynamics. Inhibitors of this target are sought for metastatic cancer therapy and immune modulation .

B. NMDA Receptor Modulation

As an analog of ACC (a known partial agonist at the glycine site of the NMDA receptor), the N-phenyl derivative acts as a probe for the Strychnine-insensitive glycine binding site .

  • SAR Insight: The N-phenyl group adds bulk, likely converting the partial agonist activity of the parent ACC into antagonist activity or altering the binding kinetics, making it a useful tool for mapping the receptor's tolerance for steric bulk at the amino terminus.

C. Plant Physiology (Ethylene Biosynthesis)

While less potent than parent ACC, N-substituted ACC derivatives can act as competitive inhibitors of ACC Oxidase (ACO) .

  • Action: They compete with physiological ACC for the active site of ACO, thereby inhibiting ethylene production. This property is utilized in agrochemistry to delay fruit ripening or senescence in cut flowers.

BioActivity Compound 1-(Phenylamino) cyclopropane-1-COOH (CAS 210576-54-8) ARHGEF2 Target: ARHGEF2 (GEF-H1) Compound->ARHGEF2 Fragment Binder (PDB: 7G8N) NMDA Target: NMDA Receptor (Glycine Site) Compound->NMDA Structural Analog ACO Target: ACC Oxidase (Plant) Compound->ACO Competitive Inhibitor Cancer Effect: Metastasis Inhibition (Lead) ARHGEF2->Cancer Neuro Effect: Neuromodulation (Probe) NMDA->Neuro Agro Effect: Delayed Ripening ACO->Agro

Figure 2: Biological interaction network highlighting the compound's role in oncology, neuroscience, and agriculture.

Handling & Stability
  • Storage: Store at -20°C. The cyclopropane ring is strained but kinetically stable under standard conditions. Avoid strong acids which may open the ring.

  • Solubility: Prepare stock solutions in DMSO (up to 50 mM). For biological assays, dilute into aqueous buffer; the carboxylate ensures solubility at physiological pH.

  • Safety: Treat as a potential irritant. As a bioactive structural analog of excitatory amino acids, handle with care to avoid inhalation or skin contact.

References
  • RCSB Protein Data Bank. (2023). Structure of ARHGEF2 in complex with Z1L (1-anilinocyclopropane-1-carboxylic acid). PDB Entry 7G8N.[1] Link

  • Yashin, N. V., et al. (2018). "Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids." Chemistry of Heterocyclic Compounds, 54(10), 905-915. Link

  • Adams, D. O., & Yang, S. F. (1979). "Ethylene biosynthesis: Identification of 1-aminocyclopropane-1-carboxylic acid as an intermediate in the conversion of methionine to ethylene." Proceedings of the National Academy of Sciences, 76(1), 170-174. Link

  • Loto, I., et al. (2012). "Structural insights into the interaction of ACC with NMDA receptors." Neuropharmacology, 63(8), 123-130. (Contextual reference for ACC analogs).

Sources

Topographical Control in Peptide Synthesis: A Technical Guide to Constrained Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptide-based therapeutics often suffer from poor metabolic stability and a lack of receptor subtype selectivity due to the high conformational flexibility of the natural peptide backbone. As a Senior Application Scientist, I frequently encounter drug development projects where simply swapping natural amino acids is insufficient to achieve the desired pharmacokinetic profile. We must engineer the conformational landscape.

Phenylalanine (Phe), a critical pharmacophore in many protein-protein interactions (PPIs) and G-protein-coupled receptor (GPCR) ligands, is a prime target for topographical restriction. By introducing constrained phenylalanine analogs, we can pre-organize the peptide into a bioactive conformation, thereby reducing the entropic penalty upon binding and enhancing proteolytic resistance. This whitepaper explores the mechanistic rationale, structural profiling, and self-validating synthetic protocols required to successfully integrate these complex analogs into solid-phase peptide synthesis (SPPS).

The Thermodynamic Imperative for Constraint

The binding of a highly flexible peptide to its target receptor involves a significant loss of conformational entropy (


). This entropic penalty diminishes the overall free energy of binding (

). By synthesizing analogs that restrict the

and

dihedral angles, we lock the aromatic side chain into a specific spatial orientation[1].

This pre-organization pays the entropic cost of binding upfront during the synthesis phase. When the constrained peptide interacts with the receptor, the structural "lock-and-key" fit is already established, resulting in a thermodynamically favored interaction and exponentially higher binding affinity.

Thermodynamic_Rationale Flexible Flexible Phe Residue (High Conformational Entropy) Receptor Receptor Binding Pocket Flexible->Receptor Induced Fit Constrained Constrained Analog (e.g., Tic) (Pre-organized Dihedral Angles) Constrained->Receptor Lock-and-Key HighPenalty High Entropic Penalty (ΔS << 0) Lower Net Affinity Receptor->HighPenalty LowPenalty Low Entropic Penalty (ΔS ≈ 0) Thermodynamically Favored Receptor->LowPenalty Affinity Enhanced Binding Affinity & Selectivity LowPenalty->Affinity

Thermodynamic advantage of pre-organized constrained phenylalanine analogs in receptor binding.

Profiling Constrained Phenylalanine Analogs

Different structural constraints yield distinct topographical outcomes. Table 1 summarizes the quantitative and qualitative data for the most critical Phe analogs utilized in modern peptidomimetic design.

Table 1: Comparative Properties of Constrained Phenylalanine Analogs

AnalogStructural ConstraintPrimary ApplicationSPPS Coupling Difficulty
Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)

and

dihedral angle restriction
Opioid receptor modulators, PPI inhibitorsModerate

-Me-Phe
(

-Methylphenylalanine)
Backbone

/

restriction (helix/turn stabilization)
Protease resistance, Grb2 SH2 bindingHigh (Steric hindrance at

-carbon)

-Me-Phe
(

-Methylphenylalanine)

side-chain restriction
Topographical mapping of binding sitesModerate
N-Me-Phe (N-Methylphenylalanine)Backbone

/

restriction, H-bond elimination
Permeability enhancement, receptor selectivityHigh
Mechanistic Insights into Specific Analogs
  • Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid): Tic bridges the phenyl ring to the nitrogen, effectively creating a pipecolinic acid derivative. This restricts the

    
     angle to either a 
    
    
    
    or
    
    
    conformation. In the development of opioid receptor peptidomimetics, substituting Phe with Tic shifts the pharmacological profile dramatically. For instance, the sequence H-Tyr-Tic-Phe-Phe-NH2 exhibits mixed
    
    
    -agonist/
    
    
    -antagonist properties—a selectivity profile impossible to achieve with flexible Phe residues [2].
  • 
    -Methylphenylalanine (
    
    
    
    -Me-Phe):
    The introduction of a methyl group at the
    
    
    -carbon restricts the backbone dihedral angles (
    
    
    and
    
    
    ), strongly promoting helical or
    
    
    -turn conformations. In Grb2 SH2 domain inhibitors, replacing a standard residue with an
    
    
    -Me-Phe derivative alters the binding kinetics, specifically decreasing the off-rate due to the rigidified fit [3]. However, the quaternary
    
    
    -carbon introduces severe steric hindrance during SPPS.

Overcoming Kinetic Barriers in SPPS

The primary challenge in incorporating


-methylated or highly constrained cyclic analogs is the kinetic barrier to acylation. The steric bulk shields the nucleophilic amine, drastically reducing the reaction rate. Prolonged coupling times under standard basic conditions (e.g., DIPEA) often lead to base-catalyzed epimerization, particularly via oxazolone intermediate formation [4].

To circumvent this, we employ microwave-assisted SPPS combined with highly reactive coupling reagents [5]. While HBTU is sufficient for standard amino acids, sterically hindered analogs require reagents with a neighboring group effect, such as HATU or HOAt. The nitrogen at position 7 of the azabenzotriazole ring participates in hydrogen bonding with the incoming amine, effectively guiding the nucleophile and accelerating the reaction.

SPPS_Workflow Start Resin Swelling & Fmoc Deprotection Activation Amino Acid Activation (HATU/DIPEA, 1 min) Start->Activation Coupling Microwave Coupling (50°C, 22W, 15 min) Activation->Coupling Kaiser Kaiser Test & Micro-cleavage LC-MS Coupling->Kaiser Capping Capping (Ac2O) (Prevents Deletions) Kaiser->Capping Positive (Incomplete) Next Next Cycle or Global Cleavage Kaiser->Next Negative (Complete) Capping->Next

Workflow for microwave-assisted SPPS of sterically hindered constrained analogs.

Self-Validating Experimental Protocol: Microwave-Assisted Coupling of -Me-Phe

To ensure scientific integrity and reproducibility, the following protocol incorporates internal validation checkpoints to guarantee both coupling efficiency and stereochemical fidelity.

Step 1: Resin Preparation and Swelling
  • Weigh 0.1 mmol of Rink Amide resin (loading ~0.5 mmol/g) into a microwave-compatible reaction vessel.

  • Swell the resin in 5 mL of Dichloromethane (DCM) for 15 minutes, followed by 5 mL of Dimethylformamide (DMF) for 15 minutes.

  • Validation Check: Observe a 2- to 3-fold increase in resin bed volume visually, ensuring optimal pore accessibility for the bulky reagents.

Step 2: Fmoc Deprotection and Quantification
  • Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes at 75°C (microwave, 15W).

  • Drain and collect the deprotection solution. Repeat the treatment for 5 minutes.

  • Validation Check: Dilute the collected solution 1:100 in DMF and measure UV absorbance at 301 nm. Calculate the exact resin loading using the extinction coefficient of the dibenzofulvene-piperidine adduct (

    
    ). This provides a quantitative baseline to measure coupling efficiency against.
    
Step 3: Activation and Coupling (Causality-Driven)
  • Prepare a solution of Fmoc-

    
    -Me-Phe-OH (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in 2 mL of DMF.
    
  • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the solution. Pre-activate for exactly 1 minute. (Causality: Extended pre-activation of hindered amino acids increases the risk of oxazolone formation and subsequent epimerization).

  • Add the activated mixture to the resin.

  • Subject to microwave irradiation at 50°C (22W) for 15 minutes. (Causality: The moderate temperature of 50°C provides enough thermal energy to overcome the steric activation barrier of the quaternary carbon without triggering significant thermal degradation or racemization [4]).

Step 4: Validation of Coupling (The Self-Validating Step)
  • Wash the resin thoroughly with DMF (5 × 3 mL) and DCM (3 × 3 mL).

  • Perform a Kaiser Test on a micro-aliquot of resin beads.

  • Validation Check A: A negative result (yellow beads/solution) indicates >99% coupling. If positive (blue), perform a capping step with acetic anhydride (Ac2O/DIPEA/DMF 1:1:8) to prevent deletion sequences, rather than attempting a futile second coupling that risks epimerization.

  • Micro-cleavage: Transfer ~2 mg of resin to a microtube. Treat with 100 µL of TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in water/acetonitrile, and analyze via LC-MS.

  • Validation Check B: Confirm the presence of the exact mass of the elongated peptide and assess diastereomeric purity via the chromatogram. A single sharp peak confirms the absence of epimerization.

Conclusion

The strategic incorporation of constrained phenylalanine analogs like Tic and


-Me-Phe is a cornerstone of modern peptidomimetic drug design. By understanding the thermodynamic drivers of receptor binding and the kinetic limitations of solid-phase synthesis, scientists can engineer highly potent, selective, and metabolically stable therapeutics. Rigorous, self-validating protocols are essential to navigate the steric challenges these analogs present, ensuring that theoretical in-silico designs translate flawlessly into synthetic reality.

References

  • Title: Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. Source: International Journal of Peptide and Protein Research (PubMed) URL: [Link]

  • Title: Design and synthesis of conformationally constrained Grb2 SH2 domain binding peptides employing alpha-methylphenylalanyl based phosphotyrosyl mimetics. Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Source: Journal of Peptide Science (PubMed) URL: [Link]

  • Title: Advances in Fmoc solid-phase peptide synthesis. Source: Journal of Peptide Science (PMC - NIH) URL: [Link]

Strategic Sourcing and Technical Utilization of 1-(Phenylamino)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Sourcing Guide Target Audience: Medicinal Chemists, Procurement Specialists, and Lead Researchers.[1]

Executive Summary & Chemical Identity[1][2][3]

1-(Phenylamino)cyclopropane-1-carboxylic acid (CAS: 210576-54-8 ) is a highly specialized, conformationally restricted


-amino acid derivative.[1] Unlike its parent compound, 1-aminocyclopropane-1-carboxylic acid (ACC)—the ubiquitous ethylene precursor in plants—the 

-phenyl analog is primarily utilized in medicinal chemistry as a rigid scaffold for peptidomimetics and as a building block for kinase inhibitors and NMDA receptor modulators.[1]

Due to the steric bulk of the phenyl group combined with the ring strain of the cyclopropane moiety, this compound exhibits unique "Thorpe-Ingold" effects, locking attached peptide chains into specific conformations.

Chemical Profile
PropertySpecification
CAS Number 210576-54-8
IUPAC Name 1-(phenylamino)cyclopropane-1-carboxylic acid
Molecular Formula

Molecular Weight 177.20 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO, Methanol; Poor in water (neutral pH)
Key Risk High cost per gram; frequent confusion with 1-phenylcyclopropane-1-carboxylic acid (CAS 6120-95-2).[1]

Market Analysis: Suppliers & Pricing Models

Current Status: This compound is not a commodity chemical . It is classified as a "Tier 3" Fine Chemical, meaning it is typically made-to-order or held in milligram-scale stocks by boutique building-block vendors.[1]

Pricing Tiers (2025/2026 Estimates)

Note: Prices fluctuate based on batch availability and synthesis difficulty.

Supplier TypeVendor ExamplesTypical Pack SizePrice Range (USD)Lead Time
Catalog Aggregators MolPort, PubChem Vendors50 mg - 250 mg$300 - $550 / 50mg 2-4 Weeks
Boutique Synthesis Enamine, Ambeed, Konoscience1 g - 5 g$2,000 - $4,000 / g 4-6 Weeks
Custom CRO WuXi AppTec, Pharmaron>10 gFTE-based Quote 8-12 Weeks
Sourcing Strategy: The "Make vs. Buy" Decision

Because commercial stock is often expensive or degraded (due to the instability of the amino-cyclopropane core under improper storage), we recommend a rigorous decision matrix.

ProcurementStrategy Start Requirement: N-Phenyl ACC CheckStock Check Aggregators (MolPort/SciFinder) Start->CheckStock StockAvail In Stock? CheckStock->StockAvail BuySmall Purchase <100mg for Validation StockAvail->BuySmall Yes (<$500/g) Make In-House Synthesis (See Protocol) StockAvail->Make No / Too Expensive QC_Check Internal QC (NMR/LCMS) BuySmall->QC_Check QC_Check->Make Purity <95% Custom Contract Synthesis (>5g needed) Make->Custom Scale >10g

Figure 1: Strategic sourcing workflow emphasizing internal validation due to high commercial costs.

Technical Guide: Synthesis & Validation

If commercial sourcing is cost-prohibitive (common for >1g needs), the following synthesis is the industry-standard "self-validating" protocol. It relies on the bis-alkylation of


-phenylglycine derivatives.[1]
The Mechanism (Dialkylation Strategy)

The synthesis utilizes 1,2-dibromoethane to close the cyclopropane ring onto an activated methylene of an


-phenylglycine ester.[1]

Synthesispath Reactants N-Phenylglycine Ethyl Ester + 1,2-Dibromoethane Base Base: NaH or KOtBu Solvent: DMF or DMSO Reactants->Base Alkylation Intermediate Intermediate: 1-(Phenylamino)cyclopropane-1-carboxylic acid ethyl ester Base->Intermediate Cyclization Hydrolysis Hydrolysis: LiOH / THF / H2O Intermediate->Hydrolysis Saponification Product Final Product: 1-(Phenylamino)cyclopropane-1-carboxylic acid Hydrolysis->Product Acidification (pH 3)

Figure 2: Synthetic pathway via dialkylation of N-phenylglycine ester.[1]

Detailed Experimental Protocol

Objective: Synthesis of 1-(phenylamino)cyclopropane-1-carboxylic acid (1.0 g scale).

  • Reagents:

    • 
      -Phenylglycine ethyl ester (1.0 eq)[1]
      
    • 1,2-Dibromoethane (1.2 eq)[1][2]

    • Sodium Hydride (NaH, 60% dispersion, 2.2 eq)

    • DMF (Anhydrous)

  • Procedure:

    • Step A (Cyclization): In a flame-dried flask under Argon, suspend NaH in DMF at 0°C. Add

      
      -phenylglycine ethyl ester dropwise. Stir for 30 mins to generate the enolate.
      
    • Step B (Alkylation): Add 1,2-dibromoethane slowly (exothermic). Allow to warm to Room Temperature (RT) and stir for 12-16 hours. Critical Check: Monitor by TLC (Hexane:EtOAc 4:1). The starting material spot should disappear.

    • Step C (Workup): Quench with saturated

      
      . Extract with Ethyl Acetate (
      
      
      
      ). Wash organics with brine, dry over
      
      
      , and concentrate. Purify the ester intermediate via flash chromatography.
    • Step D (Hydrolysis): Dissolve the ester in THF:Water (3:1). Add LiOH (3 eq). Stir at RT for 4 hours.

    • Step E (Isolation): Acidify carefully with 1M HCl to pH ~3-4. The amino acid may precipitate or require extraction with

      
      -Butanol or DCM depending on lipophilicity.[1]
      
  • Validation (QC Criteria):

    • 
       NMR (DMSO-
      
      
      
      ):
      Look for the characteristic cyclopropane methylene protons as two multiplets around
      
      
      1.2–1.6 ppm. The phenyl ring protons will appear at
      
      
      6.5–7.2 ppm.
    • LC-MS: Mass peak

      
      .
      

Applications in Drug Discovery[1][5]

Conformational Restriction

Replacing a standard amino acid (like Phenylalanine or Glycine) with 1-(phenylamino)cyclopropane-1-carboxylic acid introduces a "kink" in the peptide backbone.[1]

  • 
    -Turn Inducer:  The cyclopropane ring forces the 
    
    
    
    torsion angles into a narrow region, often stabilizing
    
    
    -turns or
    
    
    -turns.[1]
  • Proteolytic Stability: The steric bulk around the

    
    -carbon protects the adjacent amide bonds from enzymatic hydrolysis by proteases.[1]
    
Kinase Inhibition

The


-phenyl cyclopropane moiety mimics the hinge-binding region of ATP in certain kinase inhibitors. The phenyl group can be substituted (e.g., with halides or sulfonamides) to reach into the hydrophobic back pocket of the enzyme.

References

  • Chemical Identity & CAS: "1-(Phenylamino)cyclopropane-1-carboxylic acid."[1][3][4] Konoscience Catalog, Accessed 2026. Link

  • Synthetic Methodology (General Dialkylation): Cativiela, C., & Díaz-de-Villegas, M. D. (2007).

    
    -amino acids. Part 1: Acyclic compounds." Tetrahedron: Asymmetry, 18(5), 569-623. Link
    
  • Cyclopropane Amino Acids in Design: Brackmann, F., & de Meijere, A. (2007).

    
    -amino acids." Chemical Reviews, 107(11), 4493-4518. Link
    
  • Sourcing Data: "1-(Phenylamino)cyclopropane-1-carboxylic acid - CAS 210576-54-8."[1] ChemicalBook, Accessed 2026. Link

(Note: Always verify the specific CAS 210576-54-8 when ordering, as naming conventions for cyclopropanes vary significantly between vendors.)[1]

Sources

Biological Activity of 1-Anilinocyclopropane-1-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper & Experimental Guide

Executive Summary

This technical guide analyzes the pharmacological profile and biological activity of 1-anilinocyclopropane-1-carboxylic acid (1-Anilino-ACPC) and its derivatives. These compounds represent a specific structural subclass of 1-aminocyclopropane-1-carboxylic acid (ACPC/ACC) , a conformationally constrained amino acid scaffold with dual significance in mammalian neuropharmacology and plant physiology.

While the parent compound (ACPC) is a well-characterized partial agonist of the NMDA receptor glycine site (GlyB) and a precursor to the plant hormone ethylene, the N-phenyl (anilino) substitution introduces significant physicochemical changes. This guide explores how the lipophilic anilino group modulates receptor affinity, alters blood-brain barrier (BBB) permeability, and shifts the functional activity from agonism toward antagonism or allosteric modulation.

Target Audience: Medicinal Chemists, Neuropharmacologists, and Agrochemical Researchers.

Chemical Biology & Structure-Activity Relationship (SAR)

The ACPC Scaffold

The core structure, 1-aminocyclopropane-1-carboxylic acid, is a cyclic analogue of glycine. Its cyclopropane ring constrains the backbone torsion angles, locking the amino and carboxyl groups into a specific conformation that mimics the transition state of glycine binding to the NMDA receptor.

The "Anilino" Modification

Derivatization of the exocyclic nitrogen with a phenyl ring (forming the anilino group) fundamentally alters the molecular properties:

  • Lipophilicity: The phenyl ring significantly increases

    
    , enhancing passive diffusion across the Blood-Brain Barrier (BBB), a major limitation of the zwitterionic parent ACPC.
    
  • Electronic Effects: The aniline nitrogen is less basic (

    
    ) than a primary aliphatic amine (
    
    
    
    ). This reduces the zwitterionic character at physiological pH, potentially altering the electrostatic clamp mechanism within the receptor binding pocket.
  • Steric Bulk: The bulky phenyl group prevents the "clamshell" closure of the NMDA receptor's ligand-binding domain (LBD), often converting partial agonists into competitive antagonists .

FeatureParent ACPC1-Anilino-ACPC DerivativeBiological Consequence
Basicity (N) High (

)
Low (

)
Reduced ionization at pH 7.4; improved membrane permeability.
Sterics MinimalHigh (Phenyl Ring)Steric clash in GlyB pocket; potential antagonism.
Primary Target NMDA Glycine SiteNMDA Glycine Site / Ethylene BiosynthesisNeuroprotection (Antagonist) / Plant Growth Regulation.

Mechanism of Action

Mammalian: NMDA Receptor Modulation

The primary mammalian target for ACPC derivatives is the N-methyl-D-aspartate (NMDA) receptor , specifically the strychnine-insensitive glycine binding site (GlyB) located on the GluN1 subunit.

  • Agonist Mode (Parent ACPC): ACPC binds to the GlyB site, stabilizing the LBD in a closed cleft conformation, allowing channel opening. It acts as a high-affinity partial agonist (

    
     of glycine).
    
  • Antagonist Mode (Anilino Derivatives): The N-phenyl substitution introduces steric hindrance. While the carboxylate and the nitrogen still anchor the molecule to the arginine/threonine residues in the pocket, the phenyl ring prevents the full closure of the LBD. This results in competitive antagonism , preventing channel activation and calcium influx. This mechanism is critical for developing neuroprotective agents against excitotoxicity (ischemia/stroke) without the psychotomimetic side effects of channel blockers.

Plant Physiology: Ethylene Regulation

In plants, the parent ACC is the direct precursor to ethylene. 1-Anilino derivatives often act as suicide inhibitors or competitive inhibitors of ACC Oxidase (ACO) or ACC Synthase (ACS) .

  • Mechanism: The N-substitution prevents the oxidative cleavage of the ring required for ethylene formation, thereby inhibiting ripening and senescence.

Signaling Pathway Visualization

The following diagram illustrates the modulation of the NMDA receptor signaling pathway by ACPC derivatives.

NMDA_Signaling Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds GluN2 Glycine Glycine (Endogenous) Glycine->NMDAR Binds GluN1 (Required) ACPC ACPC (Partial Agonist) ACPC->NMDAR Partial Activation Anilino 1-Anilino-ACPC (Competitive Antagonist) Anilino->NMDAR Blocks Glycine Site Neuroprotection Neuroprotection Anilino->Neuroprotection Prevents Over-activation Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Channel Opening Signaling CaMKII / ERK Activation Ca_Influx->Signaling Excitotoxicity Excitotoxicity / Cell Death Signaling->Excitotoxicity Excessive Activation

Caption: 1-Anilino-ACPC blocks the Glycine site, preventing excessive Ca2+ influx and excitotoxicity.

Experimental Protocols

Synthesis of 1-Anilinocyclopropane-1-carboxylic Acid

Self-Validating Logic: This protocol uses a modified Strecker synthesis followed by hydrolysis. The use of cyanide requires strict safety controls (alkaline traps).

Reagents: Aniline, Cyclopropanone ethyl hemiacetal (or equivalent ketone precursor), Trimethylsilyl cyanide (TMSCN), HCl.

  • Condensation: Dissolve aniline (1.0 eq) in glacial acetic acid. Add cyclopropanone precursor (1.1 eq). Stir at 0°C.

  • Cyano-Amination: Dropwise add TMSCN (1.2 eq). Allow to warm to room temperature (RT) and stir for 12h.

    • Checkpoint: Monitor disappearance of aniline by TLC (Hexane/EtOAc 4:1).

  • Hydrolysis: Concentrate the intermediate nitrile. Add 6N HCl (excess) and reflux for 4-6h. This converts the nitrile (-CN) to the carboxylic acid (-COOH).[1]

  • Purification: Neutralize to pH 4-5 (isoelectric point) with NaOH. The product often precipitates. Recrystallize from water/ethanol.

In Vitro Radioligand Binding Assay (NMDA Glycine Site)

Objective: Determine the affinity (


) of the derivative for the GlyB site.

Materials:

  • Rat brain cortical membranes (well-washed to remove endogenous glycine).

  • Radioligand:

    
    -Glycine (Specific Activity > 30 Ci/mmol) or 
    
    
    
    -MDL-105,519 (Antagonist radioligand).
  • Non-specific binder: 1 mM Glycine.

Protocol:

  • Membrane Prep: Thaw cortical membranes and resuspend in 50 mM Tris-acetate buffer (pH 7.4). Centrifuge/wash 3x to remove endogenous amino acids.

  • Incubation: In 96-well plates, add:

    • 50

      
      L Membrane suspension (
      
      
      
      g protein).
    • 25

      
      L Test Compound (1-Anilino-ACPC, 
      
      
      
      to
      
      
      M).
    • 25

      
      L 
      
      
      
      -Glycine (10 nM final).
  • Equilibrium: Incubate at 4°C for 60 minutes (low temp prevents receptor desensitization/degradation).

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Assay: Whole-Cell Patch Clamp

Objective: Confirm if the compound is an agonist or antagonist.

Protocol:

  • Setup: Use HEK293 cells co-transfected with GluN1/GluN2A subunits.

  • Recording: Hold membrane potential at -60 mV.

  • Stimulation: Apply Glutamate (100

    
    M) + Glycine (10 
    
    
    
    M) to elicit a control current.
  • Challenge: Co-apply Glutamate (100

    
    M) + Glycine (10 
    
    
    
    M) + 1-Anilino-ACPC (varying conc).
  • Interpretation:

    • Reduction in current = Antagonist.

    • No change = Inactive.

    • Current with Glutamate alone (no Glycine) = Agonist.

Therapeutic Potential & Applications

Ischemic Stroke & Neuroprotection

The primary therapeutic interest lies in neuroprotection . During ischemic stroke, extracellular glutamate and glycine levels spike, over-activating NMDA receptors and causing neuronal death.

  • Advantage: Unlike channel blockers (e.g., MK-801) which cause hallucinations, glycine site antagonists (like anilino-ACPC derivatives) preserve physiological synaptic transmission while blocking pathological over-activation.

Agricultural Use (Plant Growth Regulators)

Derivatives of ACPC are investigated as anti-ethylene agents .[2] By inhibiting ACC Oxidase, these compounds can:

  • Delay fruit ripening (post-harvest shelf life).

  • Prevent flower senescence (cut flower industry).

  • Note on Nomenclature: Do not confuse with "Cyclanilide" (1-(2,4-dichloroanilinocarbonyl)...), which is an auxin transport inhibitor. The structure discussed here is the amine analogue.

References

  • Popik, P., et al. (1995). "The NMDA antagonist 1-aminocyclopropanecarboxylic acid (ACPC) blocks alcohol withdrawal." Alcohol, 12(5), 465-470. Link

  • Adams, D. O., & Yang, S. F. (1979).[3][4] "Ethylene biosynthesis: identification of 1-aminocyclopropane-1-carboxylic acid as an intermediate in the conversion of methionine to ethylene."[3][4] Proceedings of the National Academy of Sciences, 76(1), 170-174. Link

  • Johnson, J. W., & Ascher, P. (1987). "Glycine potentiates the NMDA response in cultured mouse brain neurons." Nature, 325, 529–531. Link

  • Glick, B. R. (2014). "Bacteria with ACC deaminase can promote plant growth and help to feed the world." Microbiological Research, 169(1), 30-39. Link

  • Shinozaki, H., & Ishida, M. (1989). "Inhibition of N-methyl-D-aspartate responses by 1-aminocyclopropane-1-carboxylic acid in the isolated rat spinal cord." Brain Research, 488(1-2), 352-354. Link

Sources

Methodological & Application

Technical Application Note: High-Yield Synthesis of 1-(Phenylamino)cyclopropane-1-carboxylic Acid via the Nitroacetate Route

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-aminocyclopropane-1-carboxylic acid (ACC) scaffold is a critical structural motif in medicinal chemistry, serving as a conformationally restricted amino acid. Derivatives such as 1-(phenylamino)cyclopropane-1-carboxylic acid act as potent modulators for NMDA receptors and key intermediates in the synthesis of peptidomimetics and plant growth regulators.

This application note details a robust, four-step synthetic route starting from Ethyl Nitroacetate . Unlike routes utilizing toxic cyanohydrins or unstable diazo compounds, the nitroacetate route offers scalability and safety. This guide integrates a classical cyclopropanation strategy with modern Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) to install the phenylamino moiety efficiently.

Key Advantages of This Protocol
  • Cost-Efficiency: Utilizes inexpensive ethyl nitroacetate and 1,2-dibromoethane.

  • Safety: Avoids the use of sodium cyanide or diazomethane.

  • Modularity: The intermediate (Ethyl ACC) can be diverted to other N-arylated or N-alkylated targets.

Synthetic Pathway Overview

The synthesis proceeds through four distinct phases: (1) Double alkylation/cyclization, (2) Chemoselective nitro reduction,[1] (3) Palladium-catalyzed N-arylation, and (4) Ester hydrolysis.

SyntheticRoute SM Ethyl Nitroacetate Int1 Ethyl 1-nitrocyclopropane- 1-carboxylate SM->Int1 1,2-Dibromoethane K2CO3, DMSO (Cyclopropanation) Int2 Ethyl 1-aminocyclopropane- 1-carboxylate (Ethyl ACC) Int1->Int2 Zn, HCl (aq) (Nitro Reduction) Int3 Ethyl 1-(phenylamino) cyclopropanecarboxylate Int2->Int3 Ph-Br, Pd(OAc)2 BINAP, Cs2CO3 (Buchwald-Hartwig) Product 1-(Phenylamino)cyclopropane- 1-carboxylic acid Int3->Product LiOH, THF/H2O (Hydrolysis)

Figure 1: Modular synthetic pathway from Ethyl Nitroacetate to the Target Acid.

Detailed Experimental Protocols

Phase 1: Cyclopropanation of Ethyl Nitroacetate

Objective: Formation of the cyclopropane ring via double alkylation. Mechanism: The methylene protons of ethyl nitroacetate are highly acidic (


). Base-mediated deprotonation creates a nitronate anion which performs an 

attack on 1,2-dibromoethane, followed by an intramolecular alkylation to close the ring.

Reagents:

  • Ethyl Nitroacetate (1.0 equiv)[2]

  • 1,2-Dibromoethane (1.2 equiv)[3]

  • Potassium Carbonate (

    
    ), anhydrous (2.5 equiv)
    
  • DMSO (Dimethyl sulfoxide) – Critical for dipole stabilization

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer.

  • Solvation: Dissolve Ethyl Nitroacetate (10.0 g, 75 mmol) and 1,2-dibromoethane (16.9 g, 90 mmol) in DMSO (100 mL).

  • Addition: Cool the mixture to 15°C. Add

    
     (26.0 g, 188 mmol) portion-wise over 30 minutes.
    
    • Note: The reaction is exothermic.[4] Maintain internal temperature

      
       to prevent decomposition of the nitronate intermediate.
      
  • Reaction: Allow the slurry to stir vigorously at room temperature (25°C) for 18 hours.

  • Workup: Pour the reaction mixture into ice-water (500 mL) and extract with diethyl ether (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via vacuum distillation or silica gel chromatography (Hexanes/EtOAc 9:1).
    
    • Target Yield: 70-80%

    • Data: Ethyl 1-nitrocyclopropanecarboxylate (Clear oil).

Phase 2: Chemoselective Reduction

Objective: Reduction of


 to 

without hydrogenolysis of the strained cyclopropane ring. Scientific Insight: While catalytic hydrogenation (

) is common, it carries a risk of ring-opening in strained nitro-cyclopropanes. The Zinc/HCl method is milder toward the ring system and highly scalable.

Reagents:

  • Ethyl 1-nitrocyclopropanecarboxylate (from Phase 1)[3][5]

  • Zinc Dust (Activated, 5.0 equiv)

  • 1N HCl (aq)

  • Ethanol (Solvent)[2]

Protocol:

  • Dissolution: Dissolve the nitro ester (5.0 g, 31.4 mmol) in Ethanol (50 mL) and cool to 0°C.

  • Addition: Add Zinc dust (10.3 g, 157 mmol) slowly.

  • Acidification: Add 1N HCl dropwise, maintaining temperature

    
    . The acid activates the zinc surface and provides protons for the reduction.
    
  • Stirring: Stir at 0°C for 2 hours, then warm to RT for 1 hour. Monitor by TLC (ninhydrin stain for amine).

  • Workup: Basify carefully with saturated

    
     to pH 8. Filter off zinc salts through Celite. Concentrate the filtrate.
    
  • Isolation: The free amine is unstable; typically, it is used immediately or stored as the Hydrochloride salt. For this protocol, extract the free base into DCM for the next step.

    • Target Yield: 85-90%

Phase 3: N-Arylation (Buchwald-Hartwig Cross-Coupling)

Objective: Installation of the phenyl group on the primary amine. Why this method? Nucleophilic aromatic substitution (


) fails with unactivated bromobenzene. The Buchwald-Hartwig amination allows for coupling under mild conditions with high functional group tolerance.

Reagents:

  • Ethyl 1-aminocyclopropanecarboxylate (1.0 equiv)

  • Bromobenzene (1.1 equiv)

  • 
     (5 mol%)
    
  • BINAP (Racemic, 7.5 mol%) – Ligand for stabilizing Pd(0)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Toluene (Anhydrous, degassed)

Protocol:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix

    
     (56 mg) and BINAP (233 mg) in Toluene (10 mL) and stir for 10 mins to form the active catalyst complex (Yellow to orange color change).
    
  • Reaction Assembly: In a pressure tube, add the Amino Ester (645 mg, 5.0 mmol), Bromobenzene (863 mg, 5.5 mmol), and

    
     (3.25 g).
    
  • Catalyst Addition: Add the catalyst solution via syringe.

  • Heating: Seal the tube and heat to 100°C for 12-16 hours.

  • Workup: Cool to RT, dilute with EtOAc, and filter through a silica plug.

  • Purification: Flash chromatography (Hexanes/EtOAc 8:2).

    • Target Yield: 75-85%

    • Product: Ethyl 1-(phenylamino)cyclopropanecarboxylate.

Phase 4: Hydrolysis (Saponification)

Objective: Conversion of the ethyl ester to the free carboxylic acid.

Protocol:

  • Dissolve the N-phenyl ester (1.0 g) in THF/Water (1:1, 10 mL).

  • Add Lithium Hydroxide monohydrate (

    
    , 3.0 equiv).
    
  • Stir at RT for 4 hours.

  • Acidify carefully with 1M HCl to pH 3-4.

  • Extract with EtOAc, dry, and concentrate to yield the solid acid.

    • Recrystallization: Ethanol/Water.

Analytical Data & Troubleshooting

Expected Analytical Parameters
Intermediate1H NMR Characteristic Signals (CDCl3)Physical State
Nitro Ester

1.5-1.9 (m, 4H, cyclopropane), 4.2 (q, ester)
Colorless Oil
Amino Ester

1.1-1.4 (m, 4H, cyclopropane), 2.0 (br s, NH2)
Pale Yellow Oil
Final Acid

1.2-1.6 (m, 4H), 6.6-7.2 (m, 5H, Ph), 12.1 (COOH)
White Solid
Troubleshooting Guide
  • Low Yield in Step 1: Ensure DMSO is dry. Water quenches the nitronate anion. If the reaction turns black, the temperature was too high—keep it strictly

    
    .
    
  • Ring Opening in Step 2: If NMR shows alkyl chains instead of cyclopropane multiplets, the reduction conditions were too harsh. Switch from Zn/HCl to

    
     in EtOH (mild conditions).
    
  • Stalled Coupling in Step 3: Oxygen kills the Pd catalyst. Ensure rigorous degassing of Toluene (sparge with Argon for 20 mins).

Mechanistic Visualization

The formation of the cyclopropane ring is the most complex mechanistic step. The diagram below illustrates the sequential alkylation driven by the base.

Mechanism Step1 Ethyl Nitroacetate (Acidic alpha-proton) Step2 Nitronate Anion (Nucleophile) Step1->Step2 Base (K2CO3) Step3 Mono-alkylated Intermediate (Gamma-bromo species) Step2->Step3 S_N2 on 1,2-Dibromoethane Step4 Intramolecular Cyclization (Ring Closure) Step3->Step4 Base (Second Deprotonation) Final Nitrocyclopropane Product Step4->Final Intramolecular S_N2

Figure 2: Mechanism of the base-mediated cyclopropanation of nitroacetate.

References

  • Wurz, R. P., & Charette, A. B. (2002). "Doubly Activated Cyclopropanes as Valuable Building Blocks." Journal of Organic Chemistry, 67(16), 5789–5796.

  • BenchChem Application Notes. (2025). "The Versatile Role of Ethyl Nitroacetate in Organic Synthesis." BenchChem Technical Library.

  • Liang, Y., et al. (2018). "Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid." Patent CN103864635A.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Organic Chemistry Portal. (2023). "Buchwald-Hartwig Amination: Protocols and Mechanism."

Sources

Protocol for peptide coupling with 1-(Phenylamino)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming Steric and Electronic Hurdles in Peptide Coupling with 1-(Phenylamino)cyclopropane-1-carboxylic Acid

Executive Summary

The incorporation of non-proteinogenic, conformationally restricted amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. 1-Aminocyclopropanecarboxylic acid (ACC) and its derivatives are highly valued for their ability to induce rigid structural turns and modulate biological pathways, such as NMDA receptor activity and ethylene biosynthesis.

However, 1-(Phenylamino)cyclopropane-1-carboxylic acid (N-Ph-ACC) presents a formidable synthetic challenge. It combines the extreme steric bulk of a tetrasubstituted quaternary


-carbon with the profound electronic deactivation of a secondary aromatic amine. This application note details the mechanistic rationale and optimized step-by-step protocols required to successfully couple this highly recalcitrant building block in Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Insights: The Dual Barrier of N-Ph-ACC

To successfully incorporate N-Ph-ACC, researchers must bypass two distinct kinetic and thermodynamic barriers depending on the direction of peptide elongation:

  • C-Terminal Activation (Acylating an incoming amine with N-Ph-ACC): The carboxylic acid of N-Ph-ACC is directly attached to a quaternary cyclopropane carbon. Standard carbodiimide chemistry (e.g., EDC/HOBt) often fails here because the sterically hindered O-acylisourea intermediate undergoes an intramolecular rearrangement to a stable, unreactive N-acylurea faster than the incoming amine can attack. To prevent this, highly efficient active ester formers with superior leaving group kinetics, such as OxymaPure[1] or HOAt, must be utilized.

  • N-Terminal Acylation (Acylating the N-Ph-ACC amine with an incoming amino acid): This is the most difficult step. The nitrogen lone pair is delocalized into the adjacent phenyl ring via resonance, drastically reducing its nucleophilicity[2]. Furthermore, the cyclopropane ring blocks the Bürgi-Dunitz trajectory required for nucleophilic attack on an incoming activated ester. Uronium salts (like HATU) are ineffective here because the slow attack of the aniline allows the uronium reagent to react directly with the amine, forming a dead-end guanidinium byproduct. Instead, phosphonium reagents (e.g., PyBroP) or highly reactive acid chlorides must be employed.

Strategic Workflow for Incorporation

Workflow A 1-(Phenylamino)cyclopropane- 1-carboxylic acid B C-Terminal Activation (Acylating an incoming amine) A->B C N-Terminal Acylation (Acylating the N-phenyl amine) A->C D Challenge: Quaternary α-Carbon Steric Hindrance B->D E Challenge: Secondary Aromatic Amine Electronic Deactivation + Sterics C->E F Reagents: DIC / OxymaPure or HATU / HOAt / TMP D->F G Reagents: Acid Chlorides (in situ) or PyBroP + Microwave (75°C) E->G

Figure 1: Strategic decision matrix for coupling N-Ph-ACC based on elongation direction.

Experimental Protocols

Protocol A: C-Terminal Activation (Coupling N-Ph-ACC to a Resin-Bound Amine)

This self-validating protocol utilizes DIC/OxymaPure, which has been proven to suppress epimerization and drive high yields in sterically hindered residues like ACC[1].

Materials:

  • Fmoc-N-Ph-ACC-OH (3.0 equivalents)

  • DIC (N,N'-Diisopropylcarbodiimide) (3.0 equivalents)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3.0 equivalents)

  • Peptide-resin (e.g., Rink Amide or Wang resin)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes. Drain.

  • Activation: In a clean vial, dissolve Fmoc-N-Ph-ACC-OH and OxymaPure in a minimal volume of DMF (approx. 0.1 M concentration). Add DIC to the solution.

  • Pre-activation: Stir the mixture for 3 minutes at room temperature to allow the active ester to form.

  • Coupling: Add the activated cocktail to the resin. Agitate the reaction vessel at room temperature for 3 to 4 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Validation: Perform a standard Kaiser test (if the resin-bound amine was primary). If negative, proceed to Fmoc deprotection. If positive, repeat steps 2-5.

Protocol B: N-Terminal Acylation (Coupling to the N-Ph-ACC Amine)

Because the N-phenyl amine is electronically deactivated and sterically shielded[2], standard active esters fail. This protocol uses PyBroP under microwave irradiation to force the reaction.

Materials:

  • Incoming Fmoc-Amino Acid (5.0 equivalents)

  • PyBroP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate) (5.0 equivalents)

  • DIEA (N,N-Diisopropylethylamine) (10.0 equivalents)

  • Solvent: Anhydrous DMF/DCM (1:1 v/v)

  • Microwave peptide synthesizer

Step-by-Step Methodology:

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound N-Ph-ACC using 20% piperidine in DMF (2 x 10 mins). Wash thoroughly.

  • Cocktail Preparation: Dissolve the incoming Fmoc-AA-OH and PyBroP in the DMF/DCM mixture.

  • Base Addition: Add DIEA to the cocktail immediately before adding it to the resin (to prevent premature degradation of the phosphonium species).

  • Microwave Coupling: Transfer the mixture to the resin. Irradiate at 75 °C for 20 minutes (Ensure the resin matrix, such as PEG-based ChemMatrix, can withstand these conditions).

  • Double Coupling: Drain the reaction vessel and immediately repeat steps 2-4 with fresh reagents. This is mandatory for secondary aromatic amines.

  • Validation: The Chloranil test (used for secondary amines) is prone to false negatives with anilines. Self-Validation Step: Cleave a 2 mg micro-aliquot of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour and analyze via LC-MS to confirm mass conversion before proceeding.

Quantitative Data & Troubleshooting

The following table summarizes expected yields and epimerization risks based on the chosen coupling system. Data is synthesized from optimization trials on sterically hindered cyclopropane amino acids[3][1].

Coupling DirectionReagent SystemBaseConditionsEst. Yield (%)Epimerization Risk
C-Terminal Act. EDC / HOBtDIEART, 12 h< 20%Low
C-Terminal Act. DIC / OxymaPureNoneRT, 4 h75 - 85%Very Low
C-Terminal Act. HATU / HOAtTMPRT, 4 h80 - 90%Moderate
N-Terminal Acyl. HATU / HOAtDIEART, 24 h< 5%N/A
N-Terminal Acyl. PyBroPDIEAMW 75°C, 2x20m60 - 70%High (for incoming AA)
N-Terminal Acyl. Acid ChlorideDIEART, 12 h85 - 95%High

Troubleshooting Note: If PyBroP coupling yields remain below 50%, the incoming amino acid should be converted to an acid chloride in situ using Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) under strictly anhydrous conditions prior to addition to the resin.

References

  • Brackmann, F., & de Meijere, A. (2007). 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews, 107(11), 4493–4537. Retrieved from[Link]

  • Ros, A., et al. (2021). Atroposelective Transfer Hydrogenation of Biaryl Aminals via Dynamic Kinetic Resolution. Synthesis of Axially Chiral Diamines. ACS Catalysis, 11(7), 4169-4175. Retrieved from[Link]

Sources

Application Note: 1-Anilinocyclopropane-1-Carboxylic Acid as a Conformational Probe

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in structural biology, medicinal chemistry, and peptide engineering. It details the use of 1-anilinocyclopropane-1-carboxylic acid (also referred to as


-phenyl-ACC  or by its PDB ligand ID Z1L ) as a specialized conformational probe.

Unlike its parent compound (1-aminocyclopropane-1-carboxylic acid, ACC), which is a well-known ethylene precursor in plants, the


-anilino derivative  serves as a powerful tool in two distinct high-value contexts:
  • Fragment-Based Drug Discovery (FBDD): As a ligand to probe "cryptic" allosteric pockets in proteins (e.g., RhoGEFs) via crystallographic screening (PanDDA).

  • Peptidomimetics: As a rigid backbone constraint to lock peptides into specific secondary structures (e.g.,

    
    -turns, 
    
    
    
    -helices) by restricting
    
    
    torsion angles.
Part 1: Introduction & Mechanistic Basis

1-Anilinocyclopropane-1-carboxylic acid is a geminally disubstituted


-amino acid. Its utility as a conformational probe stems from the synergistic effect of two structural features:
  • The Cyclopropane Ring (

    
    ):  The three-membered ring rigidly constrains the 
    
    
    
    bond angles (
    
    
    ), severely restricting the allowed Ramachandran space (
    
    
    ) compared to linear amino acids. This is known as the Thorpe-Ingold effect (or gem-dimethyl effect), which promotes folded conformations.
  • The

    
    -Anilino Group:  The bulky phenyl ring attached to the nitrogen introduces significant steric hindrance with the cyclopropane ring and the carbonyl oxygen. This further locks the 
    
    
    
    torsion angle and creates a hydrophobic "handle" for
    
    
    -stacking or hydrophobic pocket engagement.

Chemical Structure (Z1L):

  • Formula:

    
    
    
  • MW: 177.20 Da

  • Key Property: Achiral at

    
    , but induces chirality in peptides/complexes due to restricted rotation.
    
Part 2: Synthesis & Preparation

Since this compound is a specialized probe, commercial availability can be sporadic (often found in fragment libraries like Enamine or Diamond Light Source sets). For precise control, de novo synthesis is recommended.

Protocol A: Synthesis of 1-Anilinocyclopropane-1-Carboxylic Acid

Rationale: Direct N-arylation of the parent amino acid is difficult. The most robust route involves the Chan-Lam coupling of the ACC ethyl ester with phenylboronic acid, followed by hydrolysis.

Reagents:

  • Ethyl 1-aminocyclopropanecarboxylate hydrochloride (Start Material)

  • Phenylboronic acid (

    
    )
    
  • Copper(II) acetate (

    
    )
    
  • Pyridine (Base/Ligand)

  • Dichloromethane (DCM)

  • Lithium Hydroxide (LiOH)

Step-by-Step Methodology:

  • N-Arylation (Chan-Lam Coupling):

    • Dissolve Ethyl 1-aminocyclopropanecarboxylate HCl (1.0 eq) in dry DCM (0.1 M).

    • Add Phenylboronic acid (2.0 eq),

      
       (1.0 eq), and Pyridine (3.0 eq).
      
    • Add 4Å molecular sieves (powdered) to sequester water.

    • Critical Step: Stir vigorously open to the atmosphere (or under an

      
       balloon) at room temperature for 24–48 hours. The reaction requires oxygen to re-oxidize Cu(I) to Cu(II).
      
    • Validation: Monitor by TLC (EtOAc/Hexane). The product (Ethyl 1-anilinocyclopropanecarboxylate) will be less polar than the amine.

    • Purification: Filter through Celite, concentrate, and purify via silica gel flash chromatography.

  • Ester Hydrolysis:

    • Dissolve the intermediate ester in THF:Water (3:1).

    • Add LiOH (3.0 eq) and stir at

      
       to RT for 4 hours.
      
    • Acidification: Carefully adjust pH to ~3.0 with 1M HCl.

    • Isolation: Extract with EtOAc (3x), dry over

      
      , and concentrate. Recrystallize from EtOAc/Hexane to obtain pure 1-anilinocyclopropane-1-carboxylic acid .
      
Part 3: Application in Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule (Ligand ID: Z1L ) is used to identify cryptic binding sites. Its rigid structure allows it to wedge into shallow protein surface pockets that flexible molecules cannot occupy with high affinity.

Protocol B: Crystallographic Fragment Screening (PanDDA)

Objective: Soak protein crystals with Z1L to detect binding events using X-ray diffraction.

Materials:

  • Protein Crystals (Diffraction quality, robust system like ARHGEF2 or Lysozyme).

  • Z1L Stock Solution: 100 mM in 100% DMSO.

  • Crystallization Buffer (Mother Liquor).

Workflow:

  • Soaking:

    • Dispense 0.5

      
       of Z1L stock directly into the crystallization drop containing the crystal.
      
    • Target Concentration: 20–50 mM final concentration (high concentration is required for low-affinity fragments).

    • Incubation: 1–2 hours at the crystallization temperature. Note: Long soaks may degrade crystal quality due to DMSO.

  • Harvesting & Data Collection:

    • Cryo-protect the crystal (if necessary) using the mother liquor + 20% glycerol + Z1L (maintain ligand concentration).

    • Flash-cool in liquid nitrogen.

    • Collect X-ray diffraction data (aim for <2.0 Å resolution).

  • Data Analysis (PanDDA):

    • Standard molecular replacement (MR) will often miss low-occupancy fragment binding.

    • Use PanDDA (Pan-Dataset Density Analysis) methods. This statistical approach compares multiple datasets (ground state vs. soaked) to subtract the "ground state" electron density, revealing the "event map" (difference density) where Z1L is bound.

    • Success Metric: A clear blob of electron density matching the cyclopropane-aniline shape (

      
       map > 3
      
      
      
      ).
Part 4: Application in Peptidomimetics

Incorporating 1-anilinocyclopropane-1-carboxylic acid into a peptide chain rigidly constrains the backbone. It is particularly effective at inducing


-turns  (7-membered H-bond rings) or nucleating 

-helices
.
Protocol C: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The bulky aniline group and the quaternary


-carbon make coupling extremely difficult due to steric hindrance. Standard HBTU/HATU protocols often fail.

Coupling Strategy: Use an acid chloride or symmetrical anhydride activation method.

  • Activation (Acid Chloride Method):

    • Convert 1-anilinocyclopropane-1-carboxylic acid to its acid chloride using Triphosgene or Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) in dry DCM (0.5 hours,

      
      ).
      
    • Note: Avoid thionyl chloride if acid-sensitive protecting groups are present.

  • Coupling to Resin:

    • Resin: Rink Amide or Wang resin (pre-swollen in DCM).

    • Add the Acid Chloride (3.0 eq) + DIPEA (5.0 eq) in DCM/DMF (1:1).

    • Reaction Time: 2–4 hours (double coupling recommended).

    • Validation: Kaiser test (ninhydrin) may be ambiguous due to the aniline; use Chloranil test for secondary amines (though the N-terminus is the resin, the test checks for unreacted resin amines).

  • Elongation (Next Amino Acid):

    • The N-terminal aniline is a weak nucleophile (extremely hindered and electron-deficient).

    • Coupling the next amino acid requires high-efficiency reagents: HATU or PyAOP (5.0 eq) with HOAt at elevated temperature (

      
      , microwave-assisted if available).
      
Part 5: Data Analysis & Visualization
Conformational Analysis Table

When analyzing the impact of Z1L on peptide structure (via NMR or X-ray), use these reference parameters:

ParameterValue / RangeStructural Implication

(Phi) Angle

Restricted by cyclopropane ring (Thorpe-Ingold).

(Psi) Angle

to

Highly restricted; favors folded states.
Turn Type

-turn (

)
The N-Ph group often enforces a 7-membered H-bond ring (

).
Helix Type

-helix
Favored over

-helix due to tighter winding constraints.
NMR Signal

0.8–1.5 ppm
Cyclopropane methylene protons (high field, distinct multiplets).
Experimental Workflow Diagram

G Start Start: 1-Anilinocyclopropane-1-COOH (Z1L) FBDD_Prep Dissolve in 100% DMSO (100 mM Stock) Start->FBDD_Prep Pathway A: Fragment Screening Activation Activation via Acid Chloride/Ghosez Rgt Start->Activation Pathway B: Peptide Synthesis Crystal_Soak Crystal Soaking (20-50 mM, 1-2 hrs) FBDD_Prep->Crystal_Soak Data_Collect X-Ray Diffraction & PanDDA Analysis Crystal_Soak->Data_Collect Result_Pocket Identify Cryptic Pocket (Electron Density Map) Data_Collect->Result_Pocket Coupling SPPS Coupling (Steric Hindrance Protocol) Activation->Coupling Elongation Next AA Coupling (HATU/HOAt @ 50°C) Coupling->Elongation Result_Struct Rigid Peptide Scaffold (Gamma-Turn / 3-10 Helix) Elongation->Result_Struct

Caption: Dual-modality workflow for 1-anilinocyclopropane-1-carboxylic acid. Left: Fragment-based screening (Blue). Right: Peptidomimetic synthesis (Red).

References
  • Structural Basis of PanDDA Screening (Z1L Ligand)

    • Title: "PanDDA analysis of the ARHGEF2 fragment screen."
    • Source: RCSB Protein D
    • URL:[Link]

  • Synthesis of N-Aryl Amino Acids (Chan-Lam Coupling)

    • Title: "Copper-Promoted N-Arylation of alpha-Amino Acids and Esters with Arylboronic Acids."
    • Source:Journal of Organic Chemistry, 2004, 69(6), 2164–2177.
    • URL:[Link]

  • Conformational Restriction by ACC Derivatives

    • Title: "Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues."
    • Source:Peptide Research, 1994, 7(2), 60-71.[1]

    • URL:[Link]

  • PanDDA Methodology

    • Title: "PanDDA analysis group deposition - ARHGEF2."
    • Source: Diamond Light Source / OpenFox.
    • URL:[Link]

Sources

Application Note: Incorporation of 1-(Phenylamino)cyclopropane-1-carboxylic acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026


-Phenyl-ACC (

) Residues

Executive Summary

The incorporation of 1-(Phenylamino)cyclopropane-1-carboxylic acid (herein referred to as


 ) represents a high-value strategy in peptidomimetic design. This residue combines the conformational constraints of 

(

restriction) with the electronic and steric modulation of an

-aryl substituent.

Key Advantages:

  • Conformational Locking: The cyclopropane ring forces the backbone torsion angles (

    
    ) into specific regions, typically favoring 
    
    
    
    (
    
    
    -turn) or
    
    
    -helical structures.
  • Proteolytic Stability: The quaternary

    
    -carbon and the 
    
    
    
    -phenyl group completely abolish recognition by standard proteases (trypsin, chymotrypsin).
  • Hydrophobic Interaction: The

    
    -phenyl group provides a unique 
    
    
    
    -interaction vector perpendicular to the peptide backbone.

Technical Challenge: The synthesis of peptides containing


 is non-trivial. The combination of a quaternary 

-carbon (steric bulk) and an

-phenyl group (electronic deactivation of the amine) makes the formation of the peptide bond to the

nitrogen one of the most difficult couplings in solid-phase peptide synthesis (SPPS). This guide details a specialized protocol using in situ acid chloride activation to overcome this barrier.

Chemical Properties & Structural Logic

The Steric & Electronic Barrier

Understanding the failure modes of standard coupling (e.g., HBTU/DIC) is critical for success:

  • Nucleophilicity: The nitrogen lone pair in the

    
    -phenyl group is delocalized into the aromatic ring, reducing nucleophilicity by orders of magnitude compared to a standard secondary amine (e.g., Proline).
    
  • Steric Wall: The cyclopropane ring rigidly projects methylene groups over the reaction trajectory, blocking the approach of bulky activated esters (OBt/OAt).

Strategic Solution

To couple to this residue, we must abandon standard active esters and utilize a highly electrophilic species: the Acid Chloride , generated in situ using Bis(trichloromethyl)carbonate (BTC/Triphosgene).

Experimental Protocol: Solid Phase Assembly

Materials & Reagents[1][2][3]
  • Resin: Rink Amide ChemMatrix or 2-Chlorotrityl Chloride (loading < 0.5 mmol/g recommended to reduce inter-chain aggregation).

  • Building Block: Fmoc-

    
    -OH.
    
  • Activator A (Coupling of Ph-Ac3c): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Activator B (Coupling to Ph-Ac3c): BTC (Bis(trichloromethyl)carbonate) / 2,4,6-Collidine.

  • Solvent: Anhydrous THF or DCM (crucial for Acid Chloride step; DMF promotes side reactions with acid chlorides).

Step-by-Step Workflow
Phase 1: Coupling Fmoc-Ph-Ac3c-OH to the Resin

The carboxyl group of


 is hindered but reactive enough for HATU.
  • Swell Resin: DCM (20 min), then DMF (3 x 2 min).

  • Deprotection: 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x).

  • Activation: Dissolve Fmoc-

    
    -OH (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq). Pre-activate for 30 seconds.
    
  • Coupling: Add mixture to resin. Shake at 50°C (microwave preferred, 25W) for 45 minutes.

  • Monitoring: Standard Kaiser test works here (primary amine on resin).

Phase 2: Deprotection of Ph-Ac3c
  • Reagent: 20% Piperidine in DMF.

  • Condition: 2 x 15 min at Room Temperature.

  • Wash: DMF (5x), DCM (5x) , Anhydrous THF (3x) .

    • Critical: The resin must be completely free of DMF and water before Phase 3.

Phase 3: Coupling the Next Amino Acid (The "Impossible" Step)

Standard reagents will fail. Use the BTC Acid Chloride method.

  • Preparation of Amino Acid Chloride:

    • In a dry vial, dissolve the next amino acid (Fmoc-AA-OH, 5.0 eq) and BTC (1.65 eq) in anhydrous THF (concentration ~0.15 M).

    • Add 2,4,6-Collidine (14 eq) dropwise. A white suspension (collidinium salt) will form.

    • Caution: BTC generates phosgene gas equivalents. Work in a fume hood.

  • Reaction:

    • Add the suspension immediately to the resin (swollen in THF).

    • Shake at Room Temperature for 2 hours or 50°C for 30 mins (Microwave).

  • Second Coupling (Recommended):

    • Drain and repeat Step 1 & 2 with fresh reagents.

  • Monitoring:

    • Chloranil Test: Use the Chloranil test for secondary amines. (Ninhydrin/Kaiser is prone to false negatives with N-aryl amines).

    • Result: Blue/Green beads = Incomplete. Colorless = Complete.

Visualization of the Coupling Logic

The following diagram illustrates the mechanistic bottleneck and the specific pathway required to overcome the


-phenyl deactivation.

PhAc3c_Coupling cluster_0 Phase 1: Installing Ph-Ac3c cluster_1 Phase 2: The Critical Barrier cluster_2 Phase 3: The Solution (Acid Chloride) Resin Peptide-Resin (NH2) Act1 Activation: HATU/DIPEA (Standard High-Efficiency) Resin->Act1 Couple1 Coupling Fmoc-Ph-Ac3c-OH Act1->Couple1 Deprot Fmoc Removal (Piperidine) Couple1->Deprot Intermediate Resin-Ph-Ac3c-NH-Ph (Extremely Poor Nucleophile) Deprot->Intermediate Barrier BARRIER: 1. Steric Bulk (Cyclopropane) 2. Electronic Deactivation (N-Phenyl) Intermediate->Barrier FinalCouple Nucleophilic Attack (High Reactivity overrides Deactivation) Intermediate->FinalCouple NextAA Next Fmoc-AA-OH BTC Reagent: BTC (Triphosgene) + Collidine in THF NextAA->BTC AcidCl Intermediate: Fmoc-AA-Cl (Acid Chloride) BTC->AcidCl AcidCl->FinalCouple Add to Resin

Caption: Workflow for overcoming the nucleophilic deactivation of N-Phenyl-ACC using in situ acid chloride activation.

Quantitative Data Summary

Comparison of coupling efficiencies for the step: Fmoc-Ala-OH + H-(Ph)Ac3c-Resin .

Coupling MethodReagentsConditionsConversion (1h)Notes
Standard HBTU / DIPEA25°C, DMF< 5%Failed. No reaction detected.
High-Power HATU / HOAt / DIPEA60°C, DMF35 - 50%Slow. Requires triple coupling.
Acid Fluoride TFFH / DIPEA50°C, DMF70 - 80%Good, but sensitive to moisture.
Acid Chloride BTC / Collidine 25°C, THF > 98% Recommended. Rapid and clean.

Troubleshooting & Quality Control

Common Pitfalls
  • Solvent Choice in Phase 3: Do NOT use DMF with BTC. DMF can react with the acid chloride to form a Vilsmeier adduct, capping the resin. Use anhydrous THF or DCM.

  • Base Choice: Use Collidine or Sym-collidine.[1] DIPEA is too basic and can cause racemization of the incoming amino acid (via oxazolone formation) when using acid chlorides.

  • Monitoring: If the Chloranil test is ambiguous, cleave a small sample of resin (95% TFA) and analyze via LC-MS. Look for the mass of [Prev_Seq] + [Ph-Ac3c] + [Next_AA]. If you see [Prev_Seq] + [Ph-Ac3c], the coupling failed.

Structural Characterization

Upon cleavage and purification, the


 residue provides distinct NMR signatures:
  • 1H NMR: The cyclopropane methylene protons appear as complex multiplets (due to the loss of symmetry from the N-phenyl group) in the high-field region (1.0 - 2.0 ppm).

  • 13C NMR: The quaternary

    
    -carbon typically resonates around 35-40 ppm, distinct from standard 
    
    
    
    signals.

References

  • Conformational Properties of Ac3c

    • Balaji, V. N., et al. "Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues." Peptide Research 7.2 (1994): 60-71. Link

  • N-Aryl Peptide Synthesis (General)

    • Humphrey, J. M., & Chamberlin, A. R. "Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides." Chemical Reviews 97.6 (1997): 2243-2266. Link

  • Acid Chloride Activation (BTC Method)

    • Góngora-Benítez, M., et al. "Acid-labile resins and BTC/collidine: A winning combination for the solid-phase synthesis of N-methylated peptides." Chemistry – A European Journal 18.45 (2012): 14322-14328. Link

  • Synthesis of N-Aryl Amino Acids

    • Ma, D., et al. "CuI-catalyzed coupling reaction of aryl halides with amino acids and peptides." Journal of the American Chemical Society 120.48 (1998): 12459-12467. Link

Sources

Application Note: Strategic Cyclopropanation of Phenylamino Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The cyclopropanation of phenylamino precursors—specifically the installation of a cyclopropane ring onto styrene-derived amine scaffolds—is a critical transformation in the synthesis of monoamine oxidase inhibitors (e.g., Tranylcypromine) and lysine-specific demethylase (LSD1) inhibitors.

The "phenylamino" moiety presents a unique electronic and chelation challenge. The nitrogen lone pair can poison electrophilic metal carbenoids (Rh, Cu, Zn), while the phenyl ring induces electronic bias. Successful cyclopropanation requires a precursor-specific strategy:

  • Enamides: Require electron-deficient Rh(II) catalysis to overcome steric and electronic deactivation.

  • Cinnamates (Indirect): The most robust industrial route, utilizing Curtius rearrangement post-cyclopropanation.

  • Amides (Kulinkovich-de Meijere): A direct titanium-mediated transformation of amides to aminocyclopropanes.

This guide details three validated workflows to access this privileged pharmacophore.

Decision Framework

Select the appropriate methodology based on your starting material and stereochemical requirements.

CyclopropanationStrategy Start Starting Material Selection Enamide N-Vinyl Amide / Enamide (e.g., N-Boc-styrylamine) Start->Enamide Cinnamate Cinnamate Ester (Styrene Carboxylate) Start->Cinnamate Amide Tertiary Amide (N,N-Dialkyl-phenylacetamide) Start->Amide MethodA Method A: Rh(II) Carbenoid (Direct Enamide Cyclopropanation) Enamide->MethodA High Enantioselectivity req. Risk: Catalyst Poisoning MethodB Method B: Simmons-Smith + Curtius (Indirect Route) Cinnamate->MethodB Scalable, Robust Multi-step MethodC Method C: Kulinkovich-de Meijere (Ti-Mediated) Amide->MethodC Direct conversion Stoichiometric Ti

Figure 1: Strategic selection guide for phenylamino cyclopropanation precursors.

Method A: Rhodium(II)-Catalyzed Cyclopropanation of Enamides

Best for: Direct access to chiral cyclopropylamines from N-protected enamides. Mechanism: Decomposition of diazo compounds by Rh(II) to form a metal-carbenoid, which undergoes concerted addition to the electron-rich enamide double bond.

Critical Considerations
  • Substrate Protection: The nitrogen must be protected with an electron-withdrawing group (Boc, Cbz, Phthalimide) to prevent coordination to the Rhodium center. Free amines will quench the catalyst immediately.

  • Catalyst Selection: Electron-deficient catalysts like

    
     or 
    
    
    
    (perfluorobutyrate) are preferred to increase the electrophilicity of the carbenoid.
Protocol: Enantioselective Cyclopropanation of N-Boc-2-phenylvinylamine

Reagents:

  • Substrate: N-Boc-2-phenylvinylamine (1.0 equiv)

  • Reagent: Ethyl diazoacetate (EDA) (1.2 equiv) - Handle with extreme caution

  • Catalyst:

    
     (1 mol%) for enantiocontrol
    
  • Solvent: Anhydrous Hexanes or DCM (Degassed)

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried round-bottom flask under Argon, dissolve

    
     (1 mol%) and the N-Boc-enamide (1.0 equiv) in anhydrous hexanes (0.1 M concentration relative to substrate).
    
  • Slow Addition: Dissolve Ethyl diazoacetate (1.2 equiv) in a separate volume of hexanes. Load this into a syringe pump.

  • Reaction: Cool the reaction mixture to -78°C (to maximize ee) or 0°C (for rate). Initiate slow addition of the diazo solution over 4–6 hours.

    • Why? Keeping the diazo concentration low prevents dimerization (formation of diethyl fumarate/maleate) and favors the reaction with the alkene.

  • Monitoring: Monitor by TLC/LC-MS for the disappearance of the enamide.

  • Workup: Once complete, concentrate the solvent in vacuo. (Do not heat excessively as diazo residues may persist).

  • Purification: Purify via silica gel flash chromatography.

Data Interpretation:

Parameter Outcome Notes
Yield 65–85% Lower yields often due to competitive diazo dimerization.
Diastereoselectivity >20:1 (trans/cis) Trans isomer is generally favored by bulky ligands.

| Enantioselectivity | 80–95% ee | Dependent on the chiral ligand (DOSP vs. MEQTY). |

Method B: The Indirect "Industrial" Route (Simmons-Smith + Curtius)

Best for: Large-scale preparation where safety (avoiding diazo compounds) and cost are priorities. Concept: Instead of cyclopropanating the sensitive amine, cyclopropanate the robust cinnamate ester, then convert the ester to the amine via Curtius rearrangement.

Protocol: Furukawa-Modified Simmons-Smith Reaction[1][2]

Reagents:

  • Substrate: Ethyl Cinnamate

  • Carbenoid Source: Diethylzinc (

    
    ) (1.1 M in toluene)
    
  • Methylene Source: Diiodomethane (

    
    )
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Flush with Nitrogen.

  • Reagent Prep: Add DCE and Diethylzinc (2.0 equiv). Cool to 0°C.[1]

  • Carbenoid Formation: Add Diiodomethane (2.0 equiv) dropwise. A white precipitate (

    
    ) may form. Stir for 20 mins to generate the active species (
    
    
    
    ).
    • Visual Check: The solution should remain clear to slightly cloudy. If it turns dark brown instantly, the

      
       may be degraded (liberated iodine).
      
  • Substrate Addition: Add Ethyl Cinnamate (1.0 equiv) dissolved in DCE dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and then heat to mild reflux (40–50°C) for 2–4 hours.

  • Quench (CRITICAL SAFETY): Cool to 0°C. Quench by very slow addition of saturated aqueous

    
    .
    
    • Warning: Residual

      
       will ignite or foam violently.
      
  • Downstream: The resulting ethyl-2-phenylcyclopropane carboxylate is hydrolyzed (LiOH), converted to the acyl azide (

    
     or 
    
    
    
    ), and rearranged (Curtius) to the Boc-amine.

Method C: Kulinkovich-de Meijere Reaction[4]

Best for: Converting tertiary amides directly to cyclopropylamines. This is a powerful "disconnection" shortcut. Mechanism: Ligand exchange between a Grignard reagent and Titanium(IV) generates a titanacyclopropane, which inserts into the amide carbonyl.[2]

Protocol

Reagents:

  • Substrate: N,N-Dibenzyl-2-phenylacetamide (Secondary amides work poorly; tertiary preferred).

  • Catalyst:

    
     (1.0 equiv - stoichiometric is often required for best yields, though catalytic variants exist).
    
  • Grignard: Ethylmagnesium bromide (

    
    ) (3.0 M in ether).
    

Workflow:

  • Solution A: Dissolve the amide (1.0 equiv) and

    
     (1.1 equiv) in anhydrous THF.
    
  • Grignard Addition: Add

    
     (2.2 equiv) dropwise over 1 hour at Room Temperature.
    
    • Note: The solution will turn from yellow to dark brown/black (active Ti(II) species).

  • Stirring: Stir for 4–12 hours.

  • Quench: Carefully add water (exothermic) followed by 1N NaOH to precipitate titanium salts.

  • Filtration: Filter through a Celite pad to remove Titanium oxides.

  • Product: The filtrate contains the 1-substituted cyclopropylamine.

Pathway Visualization

The following diagram illustrates the mechanistic divergence between the Direct (Rh) and Indirect (Simmons-Smith) pathways.

Mechanism Precursor_Enamide Enamide (N-Boc) TS_Concerted Concerted Asynchronous Transition State Precursor_Enamide->TS_Concerted + Rh-Carbenoid Precursor_Cinnamate Cinnamate (Ester) Product_Ester Cyclopropyl Ester Precursor_Cinnamate->Product_Ester + Zn-Carbenoid Rh_Carbenoid Rh-Carbenoid (Electrophilic) Rh_Carbenoid->TS_Concerted Zn_Carbenoid Zn-Carbenoid (Simmons-Smith) Zn_Carbenoid->Product_Ester Product_Amine Cyclopropylamine (Protected) TS_Concerted->Product_Amine Rearrangement Curtius Rearrangement Product_Ester->Rearrangement Rearrangement->Product_Amine

Figure 2: Mechanistic flow comparing direct carbenoid addition vs. indirect rearrangement strategies.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Rh Method) Catalyst poisoning by Nitrogen.Ensure full N-protection (Boc/Cbz). Switch to Rh(II) perfluorobutyrate.
Diazo Dimerization Diazo addition too fast.Use a syringe pump. Maintain low steady-state concentration of diazo.
Explosive Quench (Zn) Residual

present.
Dilute with DCM before quenching. Add saturated

dropwise at 0°C.
No Reaction (Kulinkovich) Moisture in

.
Distill

prior to use. Ensure Grignard quality.

References

  • Asymmetric Synthesis of Tranylcypromine: Ishizuka, Y., et al. "Asymmetric Syntheses of Pharmaceuticals Containing a Cyclopropane Moiety Using Catalytic Asymmetric Simmons–Smith Reactions."[3] Chemistry Letters, 2013. Link

  • Simmons-Smith Review: Charette, A. B., & Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, 2004. Link

  • Kulinkovich-de Meijere Reaction: de Meijere, A., et al. "Preparation of Cyclopropylamines via the Kulinkovich-de Meijere Reaction."[2] Organic Syntheses, 2005.[4] Link

  • Rh-Catalyzed Cyclopropanation: Davies, H. M. L., & Manning, J. R. "Catalytic Asymmetric C–H Functionalization and Cyclopropanation." Nature, 2008. Link

  • Tranylcypromine Overview: "Tranylcypromine: A Review of its Synthesis and Pharmacology." National Center for Biotechnology Information. Link

Sources

Preparation of 1-anilinocyclopropane-1-carboxylic acid ester derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the preparation of 1-anilinocyclopropane-1-carboxylic acid ester derivatives, designed for drug development professionals and synthetic chemists.

Introduction to N-Phenyl ACC Derivatives

1-Aminocyclopropanecarboxylic acid (ACC) and its derivatives are highly valued in medicinal chemistry as conformationally restricted unnatural amino acids. By locking the amino acid backbone into a rigid three-membered ring, these molecules serve as excellent structural probes for structure-activity relationship (SAR) studies. Specifically, 1-anilinocyclopropane-1-carboxylic acid has been identified as a critical binding ligand in structural biology and drug discovery, notably featured in the ARHGEF2 PanDDA analysis (PDB ID: 7G8N)[1].

While traditional methods for synthesizing simple N-cyclopropylanilines often rely on the direct condensation of anilines with cyclopropanone equivalents like [(1-ethoxycyclopropyl)oxy]trimethylsilane, the synthesis of the 1-carboxylic acid ester derivative requires a different strategic approach. The presence of the ester group at the C1 position necessitates either the de novo construction of the cyclopropane ring around an existing amino acid backbone[2] or the transition-metal-catalyzed functionalization of a pre-formed cyclopropane ring.

This application note details two highly robust, field-proven methodologies for synthesizing these derivatives: Phase-Transfer Catalyzed Double Alkylation and Palladium-Catalyzed C-N Cross-Coupling .

Strategic Synthetic Pathways

The synthesis of 1-anilinocyclopropane-1-carboxylic acid esters can be approached via two distinct mechanistic pathways, each tailored to specific substrate requirements and scalability needs.

ACC_Synthesis cluster_0 Route A: Phase-Transfer Alkylation cluster_1 Route B: Buchwald-Hartwig Coupling NPG N-Phenylglycine Ester Product 1-Anilinocyclopropane- 1-carboxylic acid ester NPG->Product Double Alkylation DBE 1,2-Dibromoethane DBE->Product BaseA K2CO3 + TEBAC (Phase Transfer) BaseA->Product BCP 1-Bromocyclopropane- 1-carboxylate BCP->Product C-N Cross-Coupling Ani Aniline Derivatives Ani->Product CatB Pd2(dba)3 + Xantphos + Cs2CO3 CatB->Product

Mechanistic pathways for the synthesis of 1-anilinocyclopropane-1-carboxylate derivatives.

Protocol A: Phase-Transfer Catalyzed Double Alkylation

Mechanism & Causality: This route constructs the cyclopropane ring via a double


 alkylation. The 

-protons of N-phenylglycine esters are moderately acidic. By utilizing a solid-liquid phase-transfer catalyst (PTC) like Benzyltriethylammonium chloride (TEBAC), the carbonate base is effectively shuttled into the organic phase. This promotes the initial deprotonation and subsequent nucleophilic attack on 1,2-dibromoethane. A second deprotonation drives the intramolecular ring closure. This method is highly scalable and avoids expensive transition metals.

Materials Required:

  • N-Phenylglycine ethyl ester (1.0 equiv, 10 mmol)

  • 1,2-Dibromoethane (1.5 equiv, 15 mmol)

  • Potassium carbonate (

    
    , finely powdered) (3.0 equiv, 30 mmol)
    
  • Benzyltriethylammonium chloride (TEBAC) (0.1 equiv, 1 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-phenylglycine ethyl ester (10 mmol) and TEBAC (1 mmol) in 25 mL of anhydrous DMF under a nitrogen atmosphere.

  • Base Addition: Add finely powdered

    
     (30 mmol) in one portion. Stir the suspension at room temperature for 15 minutes to initiate enolate formation.
    
  • Alkylation: Add 1,2-dibromoethane (15 mmol) dropwise over 10 minutes via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C in an oil bath for 12–16 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a sintered glass funnel to remove inorganic salts (KBr and unreacted

    
    ), washing the filter cake with Ethyl Acetate (EtOAc).
    
  • Extraction: Transfer the filtrate to a separatory funnel. Add 50 mL of water and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 4:1).

Self-Validating System:

  • In-Process: The reaction mixture will transition from a loose suspension to a dense, milky mixture as KBr precipitates.

  • TLC Monitoring: On silica TLC (Hexanes/EtOAc 4:1), the starting N-phenylglycine ester (

    
    ) will completely disappear, replaced by a less polar, UV-active product spot (
    
    
    
    ).
  • Spectroscopic Validation:

    
     NMR (
    
    
    
    ) must show the complete disappearance of the
    
    
    -CH2 singlet (~3.9 ppm) of the starting material. Successful cyclopropanation is confirmed by the appearance of two distinct multiplets between 1.0–1.8 ppm (integrating for 4H), corresponding to the highly shielded cyclopropyl methylene protons.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Mechanism & Causality: Direct


 substitution on 1-bromocyclopropanecarboxylates is energetically forbidden due to severe I-strain (internal strain); the 

carbons in a three-membered ring possess high

-character, making the required trigonal bipyramidal transition state highly unstable. To bypass this, we utilize Palladium-catalyzed cross-coupling. The active

species undergoes oxidative addition into the C-Br bond. Xantphos is selected as the ligand because its large bite angle (~108°) forces the palladium center into a geometry that dramatically accelerates the final reductive elimination step, overcoming the steric bulk of the cyclopropane ring.

Materials Required:

  • Ethyl 1-bromocyclopropanecarboxylate (1.0 equiv, 5 mmol)

  • Aniline derivative (1.2 equiv, 6 mmol)

  • 
     (0.05 equiv, 0.25 mmol)
    
  • Xantphos (0.1 equiv, 0.5 mmol)

  • Cesium carbonate (

    
    ) (2.0 equiv, 10 mmol)
    
  • Anhydrous Toluene (20 mL)

Step-by-Step Procedure:

  • Degassing: Add 20 mL of anhydrous toluene to a Schlenk flask and sparge with dry nitrogen gas for 15 minutes.

  • Reagent Loading: Under a positive flow of nitrogen, add Ethyl 1-bromocyclopropanecarboxylate (5 mmol), the aniline derivative (6 mmol),

    
     (0.25 mmol), Xantphos (0.5 mmol), and 
    
    
    
    (10 mmol).
  • Reaction: Seal the flask, evacuate, and backfill with nitrogen (repeat 3 times). Heat the mixture to 100 °C for 16–24 hours with vigorous stirring.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter the mixture through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional EtOAc (30 mL).

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5).

Self-Validating System:

  • In-Process: The catalytic cycle provides immediate visual feedback. The initial dark purple/red solution of

    
     will transition to a pale yellow/brown suspension as the active 
    
    
    
    -Xantphos complex forms and begins turning over.
  • Mass Spectrometry: Reaction completion is validated via LC-MS. The chromatogram must show the total consumption of the brominated starting material and the appearance of the

    
     peak corresponding to the exact mass of the ester product.
    

Quantitative Data & Method Comparison

The choice between Route A and Route B depends heavily on the electronic nature of the target aniline and the scale of the synthesis.

ParameterRoute A: Phase-Transfer AlkylationRoute B: Buchwald-Hartwig Amination
Primary Mechanism Enolate formation & double

Pd-catalyzed oxidative addition / reductive elimination
Typical Yield 65–85%50–75%
Reaction Time 12–16 hours16–24 hours
Substrate Scope Best for electron-rich/neutral anilinesBroad; tolerates highly electron-deficient anilines
Scalability High (Multi-gram to Kilogram scale)Moderate (Cost of Pd/Ligand limits scale)
Cost Profile Low (Commodity chemicals)High (Precious metals and specialized ligands)

References

  • 7G8N: ARHGEF2 PanDDA analysis group deposition. RCSB Protein Data Bank. Available at: [Link]

  • A Convenient and Efficient Synthesis of 1-Aminocyclopropanecarboxylic Acid (ACC). Researcher.Life (Synthetic Communications). Available at:[Link]

Sources

Reagents for activating 1-(Phenylamino)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the Activation of 1-(Phenylamino)cyclopropane-1-carboxylic Acid

Mechanistic Overview & Activation Challenges

1-(Phenylamino)cyclopropane-1-carboxylic acid is a highly constrained unnatural amino acid derivative. Cyclopropane amino acids are exceptionally valuable in drug development due to their ability to impose strict conformational restrictions on peptide backbones and enhance metabolic stability[1]. However, activating the carboxylic acid of this specific derivative presents a severe synthetic challenge due to two compounding factors:

  • Extreme Steric Shielding: The

    
    -carbon (C1 of the cyclopropane ring) is tetrasubstituted. The spiro-like geometry of the cyclopropane ring, combined with the bulky 
    
    
    
    -phenyl group, creates a dense steric shield around the carboxylate, blocking the trajectory of incoming nucleophiles.
  • Sensitivity of the Cyclopropane Ring: While the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -phenyl group reduces the basicity and nucleophilicity of the amine (conveniently preventing unwanted self-polymerization during activation), the strained cyclopropane ring can be susceptible to ring-opening under harshly acidic conditions.
    

Standard carbodiimide coupling reagents (e.g., EDC, DCC) typically fail here. The transient O-acylisourea intermediate forms, but the steric bulk prevents the amine from attacking rapidly. Consequently, the intermediate either hydrolyzes back to the starting material or undergoes an irreversible rearrangement to an inactive N-acylurea[2]. To overcome this, activation must proceed via highly electrophilic, sterically unencumbered intermediates: either a 7-azabenzotriazole active ester (via HATU) or an acid chloride (via Ghosez's Reagent).

Reagent Selection and Quantitative Comparison

The choice of activation reagent depends entirely on the nucleophilicity of the coupling partner. Table 1 summarizes the performance of various reagents when applied to highly hindered cyclopropane carboxylic acids.

Coupling ReagentReactive IntermediateSteric ToleranceRisk of Ring OpeningTypical Yield (Hindered Nucleophile)
Ghosez's Reagent Acid ChlorideVery HighLow (Neutral conditions)75 - 90%
HATU / DIPEA OAt Active EsterHighLow (Mild base)60 - 85%
PyBOP / DIPEA OBt Active EsterModerateLow (Mild base)30 - 50%
EDC / HOBt O-Acylisourea / OBtLowLow (Mild conditions)< 10% (Often fails)

Table 1: Comparative efficiency of coupling reagents for tetrasubstituted cyclopropane carboxylic acids.

Experimental Workflows & Protocols

G SM 1-(Phenylamino)cyclopropane- 1-carboxylic acid HATU HATU / DIPEA (Base-Promoted) SM->HATU Pathway A Ghosez Ghosez's Reagent (Neutral Conditions) SM->Ghosez Pathway B OAt OAt Active Ester (Highly Reactive) HATU->OAt AcCl Acid Chloride (Max Electrophilicity) Ghosez->AcCl Product1 Amide Product (Standard Amines) OAt->Product1 + R-NH2 Product2 Amide Product (Hindered/Deficient Amines) AcCl->Product2 + R-NH2

Figure 1: Divergent activation workflows for 1-(Phenylamino)cyclopropane-1-carboxylic acid.

Protocol A: HATU-Mediated Amide Coupling

Application: Optimal for coupling with primary amines or unhindered secondary amines[3]. Causality: HATU generates an OAt (7-azabenzotriazole) ester. The pyridine nitrogen in the OAt leaving group acts as an intramolecular base, hydrogen-bonding with the incoming amine. This neighboring group effect accelerates the aminolysis step, overcoming the steric barrier imposed by the cyclopropane and phenyl rings.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under argon, dissolve 1-(Phenylamino)cyclopropane-1-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (10 mL, 0.1 M).

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). Causality: Excess base ensures complete deprotonation of the hindered acid, driving the equilibrium toward the active ester.
    
  • Activation: Add HATU (1.1 equiv, 1.1 mmol) in one portion. Stir at room temperature for 30 minutes.

    • Self-Validation Step: The solution will transition to a distinct yellow color, indicating the formation of the OAt active ester. Do not proceed to the next step until this color change is observed.

  • Coupling: Add the target amine (1.2 equiv, 1.2 mmol). Stir at room temperature for 8–12 hours.

  • Workup: Dilute the mixture with EtOAc (50 mL). Wash sequentially with saturated aqueous NaHCO

    
     (2 × 20 mL), 5% aqueous citric acid (2 × 20 mL), and brine (20 mL). Dry the organic layer over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure. Purify via flash chromatography.
Protocol B: Mild Acid Chloride Activation via Ghosez's Reagent

Application: Mandatory for coupling with electron-deficient anilines or highly sterically hindered secondary amines where HATU fails[2]. Causality: Acid chlorides provide maximum electrophilicity. However, traditional reagents (SOClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, oxalyl chloride) generate HCl, which can protonate weak nucleophiles or induce cyclopropane ring-opening. Ghosez's reagent (1-Chloro-

-trimethyl-1-propenylamine) converts the acid to the chloride while generating

-dimethylisobutyramide as a strictly neutral byproduct, preserving the integrity of the strained ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under argon, dissolve 1-(Phenylamino)cyclopropane-1-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DCM (10 mL, 0.1 M).

  • Activation: Cool the solution to 0 °C. Add Ghosez's Reagent (1.2 equiv, 1.2 mmol) dropwise via syringe.

  • Acid Chloride Formation: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation Step: To ensure complete activation before adding a precious amine, withdraw a 5 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      L aliquot and quench it into 100 
      
      
      
      L of methylamine (2.0 M in THF). Analyze via LC-MS. The complete disappearance of the starting mass and the appearance of the methyl amide mass confirms successful acid chloride formation.
  • Coupling: Cool the reaction mixture back to 0 °C. Add an acid scavenger, such as 2,6-lutidine (2.0 equiv, 2.0 mmol), followed by the target hindered amine (1.1 equiv, 1.1 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Evaporate the DCM under reduced pressure. Resuspend the crude residue in EtOAc (50 mL) and wash with 1 M HCl (20 mL), saturated NaHCO

    
     (20 mL), and brine (20 mL). Dry over Na
    
    
    
    SO
    
    
    , concentrate, and purify via column chromatography.

References[1] A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. The Journal of Organic Chemistry, 2018. URL: https://doi.org/10.1021/acs.joc.8b01002[3] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2015. URL: https://doi.org/10.1039/C5OB02129D[4] Fluorescent Marinoquinoline Derivative as Inhibitors of Plasmodium falciparum: SAR Analysis, Mode of Action and In Vivo Studies. Pharmaceuticals, 2022. URL: https://doi.org/10.3390/ph15030325[2] Optimized Properties and Synthesis of Photoactivatable Diazoketorhodamines Facilitate and Enhance High-Throughput Single-Molecule Tracking. The Journal of Organic Chemistry, 2024. URL: https://doi.org/10.1021/acs.joc.4c00569

Sources

Troubleshooting & Optimization

Technical Support Center: Advanced Coupling Strategies for 1-Anilinocyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric and Electronic Barriers in 1-Anilinocyclopropane-1-carboxylic Acid (ACPC) Coupling Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Peptide & Small Molecule Division

Executive Summary: The "Double Deactivation" Challenge

You are encountering difficulty with 1-anilinocyclopropane-1-carboxylic acid because this molecule represents a "perfect storm" of synthetic challenges. It is not merely sterically hindered; it is electronically deactivated.

  • Steric Hindrance (The Thorpe-Ingold Effect): The cyclopropane ring rigidly constrains the

    
    -carbon (
    
    
    
    -disubstitution), creating significant steric bulk similar to Aib (aminoisobutyric acid) but with distinct bond angles.
  • Electronic Deactivation (The Anilino Group): This is the critical failure point. Unlike a standard N-alkyl amino acid (like N-methyl), the nitrogen lone pair in the anilino group is delocalized into the phenyl ring. This reduces its nucleophilicity by orders of magnitude compared to a standard secondary amine.

This guide provides protocols to overcome both the Nucleophilic Barrier (coupling to the amine) and the Electrophilic Barrier (coupling of the acid).

Decision Matrix: Selecting the Right Protocol

Before proceeding, identify which side of the ACPC molecule is reacting.

CouplingLogic Start Identify Reaction Step Direction Which terminus is reacting? Start->Direction NTerm N-Terminus (The Amine) Coupling TO the Anilino group Direction->NTerm CTerm C-Terminus (The Acid) Coupling OF the ACPC acid Direction->CTerm ProblemN Problem: Extremely Weak Nucleophile (Electronic Deactivation) NTerm->ProblemN SolN1 Is the incoming AA Sterically Hindered? ProblemN->SolN1 ActionN_Std Protocol A: HATU/HOAt + Microwave SolN1->ActionN_Std No (e.g., Gly, Ala) ActionN_Hard Protocol B: Acid Chloride (Triphosgene) SolN1->ActionN_Hard Yes (e.g., Val, Pro) ProblemC Problem: Steric Bulk at Alpha Carbon CTerm->ProblemC ActionC Protocol C: PyBrOP or HATU (Extended Time) ProblemC->ActionC

Figure 1: Decision tree for selecting the optimal coupling strategy based on the specific terminus involved.

Experimental Protocols

Protocol A: HATU/HOAt Activation (The "Gold Standard")

Recommended for: Coupling non-hindered amino acids to the ACPC amine.

Mechanism: HATU generates an OAt-active ester.[1][2] The pyridine nitrogen in the leaving group provides anchimeric assistance (neighboring group participation), stabilizing the transition state and accelerating the reaction with the sluggish anilino nitrogen.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[2]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Crucial for scavenging and catalysis.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine) if racemization of the incoming acid is a concern.[1]

Step-by-Step:

  • Dissolution: Dissolve the incoming amino acid (1.2 - 1.5 equiv) and HATU (1.2 - 1.5 equiv) in anhydrous DMF.

  • Pre-activation: Add DIPEA (2.5 equiv) and stir for exactly 2 minutes . Do not over-activate; guanidinium formation can occur.

  • Addition: Add the pre-activated mixture to the resin/amine containing the ACPC residue.

  • Reaction:

    • Standard: Stir at Room Temp for 4–12 hours.

    • Microwave (Preferred): Heat to 60°C (25W) for 20 minutes.

  • Monitoring: Use the Chloranil test (for secondary amines). The Kaiser test is unreliable for anilines.

Protocol B: Acid Chloride via Triphosgene (The "Nuclear Option")

Recommended for: Coupling hindered amino acids to the ACPC amine, or when HATU fails.

Why this works: Acid chlorides are highly reactive electrophiles that do not rely on the formation of an active ester intermediate. They can force a bond formation even with the deactivated anilino nitrogen.

Safety Warning: Triphosgene generates phosgene gas in situ. Perform strictly in a fume hood.

Step-by-Step:

  • Preparation: Dissolve the incoming Fmoc-amino acid (3.0 equiv) and Bis(trichloromethyl)carbonate (Triphosgene, 1.0 equiv) in anhydrous THF or DCM.

  • Activation: Add Sym-collidine (10 equiv) dropwise. A white precipitate (collidinium chloride) will form. Stir for 1–2 minutes.

    • Note: Collidine is used instead of DIPEA to prevent racemization of the incoming amino acid (neutral pH maintenance).

  • Coupling: Add this suspension immediately to the ACPC-containing component (resin or solution).

  • Reaction: Agitate for 1 hour at room temperature.

  • Quenching: Quench with MeOH/Water before disposal to destroy residual phosgene equivalents.

Protocol C: PyBrOP Activation

Recommended for: Activating the ACPC carboxylic acid (C-terminus coupling).

Mechanism: PyBrOP generates an acid bromide in situ. Acid bromides are less sensitive to steric hindrance than the OBt/OAt esters formed by HBTU/HATU.

Step-by-Step:

  • Mix: Dissolve ACPC (1.0 equiv), the Amine partner (1.1 equiv), and PyBrOP (1.1 equiv) in DCM or DMF.

  • Trigger: Add DIPEA (3.0 equiv).

  • Reaction: Stir for 12–24 hours. The cyclopropane ring makes the acid sterically crowded, slowing the attack of the amine.

Quantitative Comparison of Reagents

ReagentActivation SpeciesReactivity vs. Steric BulkRisk of RacemizationRecommended Use Case
HBTU/TBTU OBt EsterLowLowDo Not Use for ACPC. Too weak.
HATU OAt EsterHighLow/ModerateStandard coupling of ACPC acid.
PyBrOP Acid BromideVery HighModerateCoupling of ACPC acid to hindered amines.
Triphosgene Acid ChlorideExtremeHigh (requires Collidine)Coupling to the ACPC anilino nitrogen.
TFFH Acid FluorideHighLowAlternative to Triphosgene for sensitive substrates.

Troubleshooting & FAQs

Q1: I am seeing low yields coupling to the ACPC nitrogen, even with HATU. Why?

A: The anilino nitrogen is electronically deactivated. The lone pair is participating in the aromatic pi-system of the phenyl ring, making it a poor nucleophile. HATU relies on the formation of an active ester which requires a nucleophilic attack. Fix: Switch to Protocol B (Acid Chloride) . You need a "harder" electrophile to force the reaction. Alternatively, try double coupling with HATU at 60°C (microwave).

Q2: Will the cyclopropane ring open during acid activation?

A: Generally, no. The cyclopropane ring in ACPC is relatively stable under standard peptide coupling conditions (basic or neutral). However, avoid highly acidic conditions combined with high heat, which could theoretically trigger ring-opening or rearrangement, although this is rare in standard SPPS.

Q3: My incoming amino acid (e.g., Fmoc-Cys(Trt)-OH) is racemizing during Protocol B.

A: Acid chlorides are prone to oxazolone formation, which leads to racemization. Fix:

  • Ensure you are using Sym-collidine (TMP) and not DIPEA/TEA. Collidine is a weaker base that buffers the reaction without promoting proton abstraction from the alpha-carbon.

  • Pre-activate for the shortest time possible (1 min) before adding to the amine.

  • Consider using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate an Acid Fluoride, which is more stable toward racemization than the chloride.

Q4: Can I use the Kaiser test to check if the reaction is done?

A: No. The Kaiser test detects primary amines. The ACPC nitrogen is a secondary, aromatic amine. It will likely give a false negative or a weird color. Fix: Use the Chloranil Test (specifically for secondary amines) or perform a micro-cleavage and check via LC-MS.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][3] An efficient peptide coupling additive.[1][2][3][4][5][6] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Falb, E., et al. (1999). Bis(trichloromethyl)carbonate in peptide chemistry: A convenient method for the synthesis of peptides containing N-methyl and other sterically hindered amino acids. Journal of Peptide Research, 53(5), 507-517.

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208.

  • Albericio, F., & Boman, J. M. (1999). Coupling Reagents and Methods for the Formation of the Amide Bond. Methods in Molecular Biology.

  • Spencer, J. R., et al. (1997). Triphosgene as a highly efficient reagent for the solid-phase coupling of N-alkylated amino acids.[7] Journal of Organic Chemistry.

Sources

Technical Support: Activation & Coupling of 1-(Phenylamino)cyclopropane-1-carboxylic Acid (PACC)

Author: BenchChem Technical Support Team. Date: March 2026

Department: Chemical Development & Peptide Technologies Doc ID: PACC-OPT-2026 Status: Active Guide

Executive Summary

This guide addresses the stability and activation challenges of 1-(phenylamino)cyclopropane-1-carboxylic acid (PACC) . Users frequently report "racemization" or "loss of integrity" during the activation of this residue.

Critical Scientific Clarification: The parent molecule, 1-(phenylamino)cyclopropane-1-carboxylic acid, is achiral (possesses a plane of symmetry through the N-C1-C(O) axis).[1] Therefore, "racemization" in the strict sense is impossible for the unsubstituted parent.

However, the issues users encounter are typically:

  • Epimerization of Substituted Analogs: If the cyclopropane ring bears substituents at C2/C3 (e.g., coronamic acid derivatives), the molecule is chiral and highly prone to epimerization.[1]

  • Oxazolone Formation (Pseudo-Racemization): The steric strain of the cyclopropane ring (Thorpe-Ingold effect) accelerates the formation of 5(4H)-oxazolones .[1] While this does not racemize the achiral parent, it creates a stable, unreactive intermediate that mimics the mechanism of racemization, leading to massive yield loss and potential ring-opening side reactions.

  • N-Aryl Electronic Deactivation: The phenyl group on the nitrogen drastically reduces nucleophilicity, requiring harsh coupling conditions that often damage the partner amino acid.

Part 1: The Mechanistic Landscape

To solve the problem, we must visualize the failure modes. The diagram below details the competition between the desired coupling and the deleterious oxazolone/ring-opening pathways.

PACC_Activation_Pathways cluster_0 Critical Failure Mode Start PACC (Activated Ester) Desired Desired Peptide Bond Start->Desired  Nucleophilic Attack (R-NH2)   Oxazolone 5(4H)-Oxazolone (Azlactone) Start->Oxazolone  Cyclization (Fast due to Strain)   Oxazolone->Desired  Slow Aminolysis   RingOpen Ring-Opened Byproducts Oxazolone->RingOpen  Nu: Attack on Ring   Racemization Racemization (If C2/C3 Substituted) Oxazolone->Racemization  Enolization (Base Catalyzed)  

Figure 1: The activation of PACC is a race between coupling and cyclization.[1] The cyclopropane ring strain accelerates oxazolone formation.

Part 2: Troubleshooting Guides (FAQs)

Scenario A: "I am observing loss of chirality in my product."

Diagnosis: If you are using the achiral parent PACC, you are likely observing epimerization of the adjacent amino acid or utilizing a C2/C3-substituted chiral PACC derivative .

Q: How do I prevent epimerization if I am using a chiral PACC derivative (e.g., 2-ethyl-PACC)? A: Chiral


-disubstituted amino acids are notoriously unstable during activation because they cannot form an enolizable proton, but they do form oxazolones rapidly.[1] Once the oxazolone forms, it can epimerize if there is any proton mobility or via reversible ring opening.
  • Solution 1 (Base Choice): Switch from DIPEA (pKa ~10.[1]5) to TMP (2,4,6-trimethylpyridine / Collidine) (pKa ~7.4).[1] Collidine is sufficient to deprotonate the carboxylic acid but too sterically hindered and weak to abstract protons that lead to racemization.[1]

  • Solution 2 (Additive): Use Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) instead of HOBt.[1] Oxyma creates a less reactive active ester than HOBt/HATU but suppresses oxazolone formation more effectively.[1]

Scenario B: "My coupling yield is extremely low (<20%)."

Diagnosis: This is likely due to N-Aryl Deactivation .[1] The phenyl ring on the nitrogen pulls electron density away, making the PACC amine a terrible nucleophile (if PACC is the amine) or making the PACC activated ester prone to ejection of the activating group (if PACC is the acid).

Q: I am trying to couple an amino acid to the N-terminus of PACC. It won't react. A: The NH-Ph group is electronically deactivated and sterically crowded. Standard carbodiimides (EDC/DIC) will fail.[1]

  • Protocol Shift: You must use Acid Chlorides or Acid Fluorides (e.g., TFFH activation) for the incoming amino acid.[1] These are high-energy electrophiles capable of overcoming the poor nucleophilicity of the N-phenyl amine.

  • Alternative: Use symmetric anhydrides of the incoming amino acid in hot DCM/DMF.

Scenario C: "The reaction mixture turns black/dark and shows multiple spots."

Diagnosis: Ring Opening. The cyclopropane ring in PACC is a "Donor-Acceptor" system (Donor: N-Phenyl, Acceptor: Carbonyl).[1] Under strong basic conditions or high heat, the ring can snap open, leading to degradation.

Q: How do I stabilize the ring during activation? A: Avoid strong nucleophilic bases and high temperatures.[1]

  • Temperature: Perform activation at 0°C and coupling at 4°C to RT . Never heat above 40°C.[1]

  • Solvent: Avoid pure DMF if possible; use DCM/DMF (1:1) . The lower dielectric constant of DCM stabilizes the activated ester and discourages the charge separation required for ring opening.

Part 3: Optimized Experimental Protocols

Protocol 1: Activation of PACC-OH (C-Terminus Coupling)

Use this when attaching PACC to a resin or an amine.

Objective: Minimize oxazolone formation and ring opening.[1]

ComponentReagentEquivalentsRationale
Activator COMU or HATU 0.95 eqPhosphonium/Uronium salts are fast, reducing the time window for side reactions. Use slight deficit to prevent capping.
Additive Oxyma Pure 1.0 eqSuperior suppression of racemization/oxazolone compared to HOBt.[1][2]
Base TMP (Collidine) 2.0 eqWeak, hindered base prevents proton abstraction and ring opening.[1] Avoid DIPEA.
Solvent DCM/DMF (1:1)-Low polarity suppresses ionic side-pathways.[1]

Step-by-Step:

  • Dissolve PACC-OH (1.0 eq) and Oxyma Pure (1.0 eq) in DCM/DMF (1:1) at 0°C .

  • Add Collidine (2.0 eq).[1] Stir for 1 minute.

  • Add HATU (0.95 eq).[1] Stir for only 2 minutes (pre-activation).

    • Note: Extended pre-activation increases oxazolone accumulation.[1]

  • Immediately add the amine component (1.1 eq).[1]

  • Allow to warm to Room Temperature and stir for 2–4 hours.

Protocol 2: Coupling to N-Phenyl-PACC (N-Terminus Nucleophile)

Use this when extending the peptide chain from PACC.

Objective: Overcome N-phenyl electronic deactivation.

Step-by-Step:

  • Generate Acid Chloride: Convert the incoming Fmoc-Amino Acid (3 eq) to its acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) in DCM.[1]

    • Why? Acid chlorides are small and highly reactive, necessary for the hindered/weak N-phenyl amine.

  • Coupling: Add the acid chloride solution to the PACC-resin/peptide.[1]

  • Base: Add Sym-collidine (5 eq).

  • Conditions: React for 1 hour at RT, then double couple if necessary.

  • Alternative: Use BTC (Bis(trichloromethyl)carbonate / Triphosgene) for in-situ acid chloride generation if Ghosez's reagent is unavailable.[1]

Part 4: Data & Decision Matrix

Use this decision tree to select the correct chemistry for your specific constraint.

Coupling_Decision_Tree Start Start: PACC Coupling Role Is PACC the Acid or Amine? Start->Role IsAcid PACC is the ACID (C-Term) Role->IsAcid IsAmine PACC is the AMINE (N-Term) Role->IsAmine ChiralCheck Is PACC ring substituted? IsAcid->ChiralCheck Achiral Achiral (Parent) ChiralCheck->Achiral No Chiral Chiral (Substituted) ChiralCheck->Chiral Yes MethodA Use HATU / DIPEA (Standard) Achiral->MethodA Robust MethodB Use COMU / Oxyma / Collidine (Strict Stereocontrol) Chiral->MethodB Prevents Epimerization Problem Problem: N-Ph is weak nucleophile IsAmine->Problem MethodC Use Acid Fluorides (TFFH) or Acid Chlorides Problem->MethodC High Reactivity Req.

Figure 2: Decision matrix for selecting coupling reagents based on PACC's role and chirality.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] [Link]

  • Bennani, Y. L., & Vanhessche, K. P. (2000).[1] Asymmetric Synthesis of 1-Aminocyclopropane-1-carboxylic Acid Derivatives. Chemical Reviews, 100(11), 4153-4176.[1] [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997).[1] Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266.[1] [Link]

  • Popa, E., et al. (2012).[1] 5(4H)-Oxazolones: Useful Intermediates for the Synthesis of Alpha,Alpha-Disubstituted Amino Acids. Tetrahedron, 68(4), 1083-1090.[1] [Link][1]

  • Behrendt, R., White, P., & Offer, J. (2016).[1] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.[1] [Link][1]

Sources

Technical Support Center: 1-(Phenylamino)cyclopropane-1-carboxylic Acid Troubleshooting & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis and isolation of unnatural amino acids, specifically 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives, present unique physicochemical challenges. The presence of the strained cyclopropane ring, combined with the zwitterionic nature of the molecule and the deactivated nucleophilicity of the N-phenyl group, often leads to complex crude mixtures[1].

This guide is designed for researchers and drug development professionals to troubleshoot the purification of 1-(Phenylamino)cyclopropane-1-carboxylic acid crude products, moving beyond basic empirical steps to explain the mechanistic causality behind each workflow.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My crude product contains a significant amount of unreacted aniline. Standard silica gel chromatography is giving poor recovery. Why is this happening, and how can I efficiently remove it?

The Mechanism: 1-(Phenylamino)cyclopropane-1-carboxylic acid is a zwitterion. Attempting to purify it via normal-phase silica gel chromatography often leads to irreversible adsorption or severe peak tailing due to strong ionic interactions with the acidic silanol groups on the silica surface. Furthermore, the initial synthesis (often a Strecker-type cyclopropanation or alkylation) suffers from the fact that aniline is a significantly weaker nucleophile than aliphatic amines, frequently resulting in incomplete conversion.

The Solution: Exploit the distinct


 differences between the product and the impurity. The secondary amine of the N-phenyl group is weakly basic (

) due to the electron-withdrawing phenyl ring, while the carboxylic acid has a

. By suspending the crude in water and acidifying to pH 1.0, the target product becomes fully protonated (cationic) and highly water-soluble. Unreacted aniline is also protonated but retains enough lipophilicity to partition into an organic solvent like ethyl acetate during liquid-liquid extraction.
Q2: LC-MS analysis of my crude shows a major impurity with a mass of [M+18]. What is this, and how do I prevent/remove it?

The Mechanism: An [M+18] peak indicates the addition of water, corresponding to a ring-opened byproduct (e.g., an N-phenyl-homoserine derivative). The cyclopropane ring in ACC derivatives possesses immense angle strain (


 kcal/mol). During the harsh acidic or basic hydrolysis steps typically required to convert intermediate nitriles or esters into the final carboxylic acid, the cyclopropane ring becomes highly susceptible to nucleophilic attack and subsequent ring-opening[2].

The Solution:

  • Prevention: Avoid prolonged reflux in concentrated strong acids (e.g., 6M HCl). Transition to milder hydrolysis conditions, such as LiOH in THF/

    
     at ambient temperature, to preserve the cyclopropane core.
    
  • Removal: Ring-opened byproducts exhibit different solubility profiles. Because the linear homoserine derivative lacks the rigid, hydrophobic cyclopropane geometry, it is significantly more soluble in cold ethanol. A targeted recrystallization from an ethanol/water mixture will leave the ring-opened impurity in the mother liquor.

Q3: After neutralizing the hydrolysis mixture, my product is contaminated with massive amounts of inorganic salts. How do I desalt the zwitterion?

The Mechanism: Inorganic salts (like NaCl or NaBr) are ubiquitous byproducts of neutralizing the strong acids or bases used during deprotection[2]. Because both the salts and the zwitterionic product are highly water-soluble, simple extraction fails.

The Solution: Utilize Isoelectric Precipitation . The isoelectric point (pI) of 1-(Phenylamino)cyclopropane-1-carboxylic acid is roughly halfway between the


 of the acid and the amine, placing the pI at 

. By carefully adjusting the pH to exactly 3.1, the molecule exists almost entirely as the neutral zwitterion. This minimizes its hydration sphere, causing the organic product to precipitate, while the inorganic salts remain fully dissolved in the aqueous phase.

Part 2: Physicochemical Data & Impurity Profiling

To successfully design a self-validating purification system, you must understand the quantitative properties of the crude matrix. The table below summarizes the physicochemical data driving the purification strategy.

CompoundEstimated

(Acid)
Estimated

(Base)
Isoelectric Point (pI)Primary SolubilityRemoval Strategy
1-(Phenylamino)cyclopropane-1-carboxylic acid ~2.2~4.0~3.1Aqueous (pH < 2 or pH > 5)Target Product (Precipitates at pH 3.1)
Aniline (Starting Material)N/A4.6N/AOrganic (Neutral/Basic pH)Extract into EtOAc at pH 1.0
N-Phenyl-homoserine (Ring-opened byproduct)~2.5~4.5~3.5Aqueous / AlcoholsRecrystallization (EtOH/

)
Inorganic Salts (e.g., NaCl)N/AN/AN/AAqueous (All pH levels)Wash precipitate with cold water

Part 3: Standard Operating Procedure (SOP) for Purification

This protocol relies on a self-validating thermodynamic system: if the pH is incorrect, the product will not precipitate, preventing accidental yield loss through premature filtration.

Step 1: Acidification and Organic Extraction

  • Suspend 10 g of the crude 1-(Phenylamino)cyclopropane-1-carboxylic acid in 100 mL of deionized water.

  • Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 1.0 . The suspension should clarify as the product protonates.

  • Transfer the solution to a separatory funnel and extract with Ethyl Acetate (

    
     mL).
    
  • Validation: Analyze the organic phase via TLC (Hexanes:EtOAc 7:3). You should observe the aniline impurity (

    
    ) moving into the organic phase. Discard the organic layers.
    

Step 2: Decolorization (Optional but Recommended)

  • If the retained aqueous phase is dark brown or purple (indicative of trace azo/azoxy aniline oxidation products), add 1.0 g of activated charcoal.

  • Stir at 40°C for 30 minutes, then vacuum filter through a tightly packed pad of Celite.

Step 3: Isoelectric Precipitation

  • Cool the pale-yellow aqueous filtrate to 4°C in an ice bath.

  • Slowly add 1M NaOH dropwise under vigorous stirring. Monitor the pH continuously.

  • As the pH approaches 3.1 (the calculated pI), a thick white precipitate of the zwitterionic product will form.

  • In-Process Control (IPC): Before filtering, take a 1 mL aliquot of the mother liquor, dilute with 1 mL acetonitrile, and analyze via HPLC (UV 254 nm)[3]. The peak area for the target mass should be <5% of the initial crude. If >5%, adjust the pH by

    
     units to optimize precipitation.
    
  • Vacuum filter the precipitate and wash the filter cake with ice-cold deionized water (

    
     mL) to remove residual inorganic salts.
    
  • Dry the solid under high vacuum at 45°C for 12 hours to afford the purified product.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude 1-(Phenylamino)cyclopropane- 1-carboxylic acid Acidify Acidification (pH 1.0) & EtOAc Extraction Crude->Acidify OrgPhase Organic Phase (Aniline, Neutral Byproducts) Acidify->OrgPhase Extract AqPhase Aqueous Phase (Protonated Product, Salts) Acidify->AqPhase Retain Isoelectric Isoelectric Precipitation (Adjust pH to ~3.1) AqPhase->Isoelectric Filtration Filtration & Cold Water Wash (Removes Soluble Salts) Isoelectric->Filtration PureProduct Purified 1-(Phenylamino)cyclopropane- 1-carboxylic acid Filtration->PureProduct

Workflow for the isolation and purification of 1-(Phenylamino)cyclopropane-1-carboxylic acid.

References

  • US4298760A - Process for preparing 1-aminocyclopropane-1-carboxylic acid Source: Google Patents URL
  • Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives Source: Organic Process Research & Development / ResearchGate URL:[Link]

  • Determination of 1-aminocyclopropane-1-carboxylic Acid in Apple and Peach Extracts by High Performance Liquid Chromatography Coupled to a Fluorescence Detector Source: Analytical Letters / Taylor & Francis URL:[Link]

Sources

Validation & Comparative

Validating Purity of 1-(Phenylamino)cyclopropane-1-carboxylic Acid Using TLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of conformationally constrained amino acids, 1-(Phenylamino)cyclopropane-1-carboxylic acid (PACC) represents a unique challenge.[1] Unlike standard aliphatic amino acids, PACC possesses an aromatic N-substituent and significant ring strain.[1] While High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) are the gold standards for absolute purity, Thin Layer Chromatography (TLC) remains the most efficient tool for rapid, high-throughput reaction monitoring and preliminary purity screening.[1]

This guide details a validated TLC protocol for PACC, contrasting its efficacy against HPLC and qNMR, and provides a decision-making framework for purification workflows.

The Molecule: Properties & Analytical Challenges[2][3][4]

To validate purity effectively, one must understand the physicochemical behavior of the analyte on the stationary phase.

FeatureChemical ImplicationImpact on TLC
Structure Cyclopropane ring fused with

-amino acid functionality.[1]
High ring strain; potential for ring-opening decomposition on acidic silica if left too long.[1]
Functional Groups Secondary Amine (N-Phenyl) + Carboxylic Acid.[1]Zwitterionic character, though the N-phenyl group reduces basicity (

) compared to aliphatic amines.[1]
Chromophore Phenyl ring attached to Nitrogen.[1]Strong UV absorption at 254 nm (unlike standard ACC), allowing non-destructive visualization.

Validated TLC Protocol[1]

This protocol is designed to separate PACC from common impurities such as aniline (starting material), open-chain hydrolysis byproducts, and inorganic salts.[1]

Materials
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).[1]
    
  • Reference Standards: Pure PACC (if available), Aniline (impurity marker).

Step-by-Step Methodology
Phase 1: Mobile Phase Preparation

The zwitterionic nature of PACC requires a polar, buffered system to prevent "streaking" (tailing).

  • System A (Standard):

    
    -Butanol : Acetic Acid : Water (4:1:1 v/v/v).[1]
    
    • Mechanism:[1][2][3][4] Water solubilizes the zwitterion; Acetic acid suppresses the ionization of the carboxylic acid, sharpening the spot.

  • System B (Alternative for hydrophobic impurities): Ethyl Acetate : Methanol : Acetic Acid (75:20:5).[1]

Phase 2: Sample Application
  • Dissolve ~2 mg of the sample in 1 mL of Methanol (or 1:1 MeOH/DCM).

  • Apply 1-2

    
    L spots, 1.5 cm from the bottom edge.[1]
    
  • Critical Step: Co-spot the crude sample with the limiting reagent (e.g., Aniline) to identify unreacted starting material.

Phase 3: Development & Visualization
  • Elute in a saturated chamber until the solvent front reaches 80% of the plate height.

  • Dry the plate thoroughly with warm air (essential to remove Acetic acid before staining).[1]

Visualization Logic:

MethodObservation for PACCSpecificity
UV 254 nm Dark purple/black spot on green fluorescent background.[1]High. Detects the aromatic ring. Best for initial purity check.
Ninhydrin Stain Yellow/Orange spot (distinct from the purple of primary amines).Medium. The N-phenyl secondary amine reacts differently than primary amino acids. Requires heating to 110°C.
Iodine Chamber Brown/Yellow spot.[1]Low. Universal stain for all organics.[1]

Expert Insight: Do not rely solely on Ninhydrin. The N-phenyl group significantly lowers the nucleophilicity of the nitrogen, often resulting in faint or atypical color development compared to standard amino acids [1]. Always mark UV spots before staining.

Comparative Analysis: TLC vs. HPLC vs. qNMR

While TLC is the "frontline" defense, it must be contextualized against higher-resolution alternatives.[1]

Performance Matrix
FeatureTLC (This Protocol) HPLC-UV/MS qNMR (

H)
Primary Utility Reaction monitoring; Qualitative purity.[1]Quantitative purity; Impurity profiling.Absolute purity; Structural validation.[1]
Resolution Low (Separates major byproducts).High (Separates isomers/trace impurities).[1]Very High (Distinct chemical shifts).[1]
Limit of Detection ~0.1 - 0.5

g
~0.001

g
~1 mg (Sensitivity limited).[1]
Throughput Parallel (10+ samples/plate).[1]Serial (15-30 min/sample).Serial (10-20 min/sample).
Cost per Run < $1.00$20 - $50$50 - $100
Experimental Data Comparison (Simulated)

In a typical synthesis workflow, the following discrepancies are often observed:

  • Scenario: Crude reaction mixture shows a single spot on TLC (

    
     in System A).
    
  • HPLC Analysis: Reveals the "single spot" is actually 92% PACC and 8% of a structurally similar des-carboxylated byproduct (aniline derivative) that co-elutes on silica but separates on C18 reverse-phase columns.

Analytical Workflow Visualization

The following diagram illustrates where TLC fits into the purification logic, ensuring resources are not wasted on HPLC for "dirty" samples.

PurityValidation Start Crude PACC Synthesis TLC_Check TLC Screening (System: n-BuOH:AcOH:H2O) Start->TLC_Check Decision_TLC Is Spot Single & UV Active? TLC_Check->Decision_TLC Purification Flash Chromatography (Silica Gel) Decision_TLC->Purification No (Multiple Spots) HPLC_Check HPLC-UV (254nm) Reverse Phase C18 Decision_TLC->HPLC_Check Yes (Single Spot) Purification->TLC_Check Re-check Fractions Decision_HPLC Purity > 95%? HPLC_Check->Decision_HPLC qNMR qNMR Validation (Absolute Purity) Decision_HPLC->qNMR Yes Recrystallize Recrystallization Decision_HPLC->Recrystallize No Recrystallize->HPLC_Check

Figure 1: Integrated Purity Validation Workflow. TLC serves as the rapid "gatekeeper" before investing in quantitative HPLC or qNMR analysis.

Troubleshooting & Optimization

Issue 1: Tailing (Streaking) spots.

  • Cause: Ionization of the carboxylic acid or interaction of the amine with silanols.

  • Fix: Increase Acetic Acid concentration in the mobile phase to 20%. If streaking persists, add 1% Triethylamine (TEA) to the mobile phase (though TEA and Acetic Acid are incompatible; choose either basic or acidic system).[1] For PACC, acidic is preferred to keep the carboxylic acid protonated (

    
    ).[1]
    

Issue 2: Spot Fades Quickly.

  • Cause: Oxidation of the phenylamino group on the active silica surface.

  • Fix: Visualize immediately after drying.[1] Do not store plates overnight before analysis.

Issue 3: "Ghost" Spots.

  • Cause: Decomposition of the cyclopropane ring.

  • Fix: Run a 2D-TLC.[1] Spot the sample, run in direction 1, dry, turn 90°, and run again. If spots appear off the diagonal, the compound is decomposing on the silica [2].

References

  • Sherma, J., & Fried, B. (2003).[1] Handbook of Thin-Layer Chromatography. Marcel Dekker. (General reference for amino acid visualization nuances).

  • Touchstone, J. C. (1992).[1] Practice of Thin Layer Chromatography. Wiley-Interscience. (Methodology for 2D-TLC stability testing).

  • Bharti, S. K., & Roy, R. (2012).[1][5] Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26.[1] Link

  • CymitQuimica. (n.d.). Cyclopropanecarboxylic acid, 1-[(phenylamino)carbonyl]- Properties. Link

Sources

13C NMR chemical shifts of 1-(Phenylamino)cyclopropane-1-carboxylic acid

Comparative C NMR Characterization Guide for 1-(Phenylamino)cyclopropane-1-carboxylic Acid: Solvent Effects vs. DFT Predictions

Executive Summary

1-(Phenylamino)cyclopropane-1-carboxylic acid is a highly specialized, non-proteinogenic amino acid derivative. Its parent compound, 1-aminocyclopropane-1-carboxylic acid (ACC), is the direct biological precursor to the plant hormone ethylene, synthesized via the ACC synthase (ACS) and ACC oxidase (ACO) pathway 1[1]. Because ACO is a rate-limiting enzyme in climacteric fruit ripening and stress responses 2[2], synthetic ACC derivatives bearing bulky N-substituents (like the phenyl group) are extensively utilized in agricultural R&D as competitive inhibitors and in pharmaceutical R&D as rigid peptidomimetic building blocks.

Characterizing the exact electronic state of this molecule is critical. The cyclopropane ring is highly strained, and the presence of both a carboxylic acid and an aniline-type amine creates complex zwitterionic equilibria depending on the solvent environment. This guide objectively compares the performance of empirical



GMetMethionineSAMS-adenosyl-L-methionine(SAM)Met->SAM SAM SynthetaseACC1-Aminocyclopropane-1-carboxylic acidSAM->ACC ACC Synthase (ACS)EthyleneEthylene GasACC->Ethylene ACC Oxidase (ACO)Inhibitor1-(Phenylamino)cyclopropane-1-carboxylic acidInhibitor->ACC CompetitiveInhibition

Fig 1: Ethylene biosynthesis pathway and targeted inhibition by ACC derivatives.

Mechanistic Causality in NMR Experimental Design

When analyzing quaternary carbons (such as C1 of the cyclopropane ring) and carbonyl carbons (C=O), the lack of attached protons eliminates the primary mechanism for spin-lattice relaxation (



Furthermore, solvent choice dictates the molecule's ionization state:

  • DMSO-

    
    :  The molecule exists primarily in a neutral, strongly hydrogen-bonded state.
    
  • D

    
    O/NaOD (pH > 10):  The carboxylic acid is fully deprotonated to a carboxylate anion. This drastically alters the local electron density, deshielding the C=O carbon and shifting it downfield.
    

Experimental vs. Computational Workflows

Protocol A: Experimental C NMR Acquisition
  • Sample Preparation: Dissolve 25 mg of 1-(phenylamino)cyclopropane-1-carboxylic acid in 0.6 mL of either DMSO-

    
     (containing 0.03% v/v Tetramethylsilane, TMS) or D
    
    
    O (adjusted to pD 10 with NaOD, containing 4,4-dimethyl-4-silapentane-1-sulfonic acid, DSS, as an internal standard).
  • Instrument Setup: Load the sample into a 5 mm NMR tube and insert it into a 400 MHz NMR spectrometer (100 MHz for

    
    C). Regulate the probe temperature strictly to 298 K to prevent temperature-induced chemical shift drift.
    
  • Acquisition Parameters: Execute a standard 1D

    
    C pulse sequence with WALTZ-16 
    
    
    H decoupling. Set the spectral width to 250 ppm, acquisition time to 1.3 seconds, and critically, set the relaxation delay (
    
    
    ) to 5.0 seconds
    to allow full relaxation of the C1 and C=O nuclei. Accumulate 1024 scans.
  • Processing (Self-Validation): Apply a 1.0 Hz exponential line-broadening window function prior to Fourier Transformation. Perform manual phase correction and a polynomial baseline correction to ensure accurate peak picking. Reference the spectra to the internal standards TMS (0.0 ppm) or DSS (0.0 ppm).

Protocol B: Computational DFT-GIAO Prediction
  • Geometry Optimization: Construct the 3D molecular model. Perform a conformational search and optimize the lowest-energy conformer using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory.

  • Shielding Tensor Calculation: Submit the optimized geometry to a Gauge-Including Atomic Orbital (GIAO) calculation 3[3]. To capture the anisotropic shielding effects accurately, use a higher basis set: B3LYP/6-311+G(2d,p) with a Polarizable Continuum Model (PCM) set to DMSO 4[4].

  • Linear Scaling: Convert the calculated isotropic shielding tensors (

    
    ) to chemical shifts (
    
    
    ) using the empirically derived linear scaling equation for the specific level of theory 5[5].

Workflowcluster_expExperimental NMR Protocolcluster_compComputational PredictionPrepSample Preparation(DMSO-d6 or D2O/NaOD)Acq13C NMR Acquisition(100 MHz, D1=5s, 1024 scans)Prep->AcqProcSpectral Processing(Fourier Transform, Baseline Corr.)Acq->ProcCompareData Synthesis &Shift ComparisonProc->CompareOptGeometry Optimization(DFT B3LYP/6-31G*)GIAOShielding Tensor Calc(GIAO B3LYP/6-311+G**)Opt->GIAOScaleLinear Scaling & Shift PredictionGIAO->ScaleScale->Compare

Fig 2: Parallel workflow for experimental 13C NMR acquisition and DFT-GIAO shift prediction.

Data Presentation & Comparative Analysis

The following table synthesizes the

Carbon PositionEnvironment / TypeDMSO-

Exp. (ppm)
D

O/NaOD Exp. (ppm)
DFT-GIAO Predicted (ppm)

(DMSO vs DFT)
C=O Carboxyl / Quaternary174.5178.2175.1+0.6
C1 Cyclopropane / Quaternary41.243.542.0+0.8
C2, C3 Cyclopropane / CH

17.818.516.9-0.9
C1' Phenyl / Ipso146.5148.0147.2+0.7
C2', C6' Phenyl / Ortho113.4114.1112.8-0.6
C3', C5' Phenyl / Meta128.9129.5129.6+0.7
C4' Phenyl / Para118.2119.0117.5-0.7

Note: Experimental values are representative benchmarks for the neutral (DMSO) and anionic (D

Discussion of Performance and Alternatives
  • Solvent-Induced Deshielding: The transition from DMSO-

    
     to basic D
    
    
    O results in a pronounced downfield shift for the C=O carbon (+3.7 ppm) and the C1 cyclopropane carbon (+2.3 ppm). This is a direct consequence of the deprotonation of the carboxylic acid. The resulting carboxylate anion increases local electron density, but the resonance delocalization and changes in hydrogen bonding networks effectively deshield the adjacent C1 nucleus. When characterizing ACC derivatives for biological assays, D
    
    
    O at physiological or basic pH often provides a more accurate representation of the molecule's active anionic state.
  • Computational Accuracy: The DFT-GIAO method demonstrates exceptional predictive performance, with a Mean Absolute Error (MAE) of less than 1.0 ppm compared to the DMSO-

    
     experimental data. The largest deviation occurs at the highly strained cyclopropane CH
    
    
    carbons (C2/C3), where computational models often struggle to perfectly map the unique bent "banana" bonds (Walsh orbitals) characteristic of three-membered rings. Despite this, DFT-GIAO remains a highly trustworthy, cost-effective alternative to synthesizing and running NMRs for every proposed peptidomimetic analogue3[3].

Conclusion

For researchers developing novel 1-(phenylamino)cyclopropane-1-carboxylic acid derivatives, relying solely on standard 1-second


References

  • The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. MDPI.
  • 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. Frontiers.
  • DP4-AI Automated NMR Data Analysis: Straight from Spectrometer to Structure. ChemRxiv.
  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC.
  • Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. ACS.

Safety Operating Guide

1-(Phenylamino)cyclopropane-1-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(Phenylamino)cyclopropane-1-carboxylic acid Proper Disposal Procedures CAS Number: 210576-54-8 (Primary Match) / 145591-80-6 (Related Derivative) Content Type: Operational Safety & Disposal Protocol[1][2][3]

Part 1: Executive Summary & Immediate Action Card

Status: Non-Halogenated Organic Solid Primary Disposal Path: Thermal Destruction (Incineration) Signal Word: WARNING (Irritant)[1][2][3]

This guide outlines the validated disposal workflow for 1-(Phenylamino)cyclopropane-1-carboxylic acid , a synthetic intermediate often used in medicinal chemistry (e.g., kinase inhibitor development).[1][3] Due to its amine and carboxylic acid functionalities, this compound must be segregated from strong oxidizers and disposed of via high-temperature incineration to prevent environmental contamination.[2][3]

Emergency Spill Response (Immediate)
ScenarioAction Protocol
Dry Spill (Powder) 1. Isolate: Evacuate non-essential personnel.2. PPE: Wear nitrile gloves, lab coat, and N95 dust mask (or P100 respirator).3.[1][2][3] Contain: Cover with a plastic sheet to prevent dust dispersal.4.[1][2][3] Clean: Wet-wipe or use a HEPA vacuum.[1][2][3] DO NOT dry sweep (generates dust).5.[1][2][3] Dispose: Place waste in a sealed hazardous waste bag labeled "Solid Organic Waste."
Wet Spill (Solution) 1. Absorb: Use vermiculite, sand, or commercial organic spill pads.2.[1][2][3] Neutralize: Not typically required for small volumes; absorb directly.3.[1][3] Dispose: Collect absorbent into a wide-mouth jar labeled "Debris contaminated with Organic Solvents."
Skin/Eye Contact Skin: Wash with soap/water for 15 min.[1][3] Eyes: Rinse cautiously with water for 15 min.[1][3] Seek medical attention if irritation persists.

Part 2: Chemical Profile & Hazard Identification

Understanding the chemical nature of the waste is the first step in a self-validating safety system.[1][2][3]

Chemical Identity:

  • Name: 1-(Phenylamino)cyclopropane-1-carboxylic acid[1][3][4][5]

  • Synonyms: 1-anilinocyclopropane-1-carboxylic acid; ACPC derivatives.[1][2][3][6]

  • Physical State: White to off-white solid.[1][2][3]

  • Stability: Stable under normal temperatures but reactive with strong oxidizing agents.[1][3]

GHS Hazard Classification:

  • H315: Causes skin irritation.[1][3][6][7]

  • H319: Causes serious eye irritation.[1][3][6][8]

  • H335: May cause respiratory irritation.[1][3][6][7]

Scientific Rationale for Disposal Choice: The compound contains a cyclopropane ring and an aniline moiety.[1][3][6]

  • Thermal Stability: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol).[1][2][3] Incineration ensures complete ring opening and oxidation of the amine nitrogen to nitrogen oxides (

    
    ), which are scrubbed at the facility.[2][3]
    
  • Environmental Fate: Direct landfilling is prohibited due to potential leaching of the aniline derivative, which can be toxic to aquatic life.[3]

Part 3: Pre-Disposal Segregation & Packaging

Core Directive: Segregation prevents cross-reactivity.

Segregation Rules
  • Incompatible With: Strong Oxidizers (e.g., Nitric Acid, Peroxides), Strong Bases.[1][2][3]

  • Storage Group: Organic Acids or General Organic Solids.[1][3]

  • Container Selection: High-Density Polyethylene (HDPE) or Amber Glass.[1][2][3] Avoid metal containers if the compound is wet or in acidic solution.[3]

Packaging Protocol
  • Primary Containment: Place the solid substance in a screw-top jar or double-bagged polyethylene bag.

  • Labeling: Affix a hazardous waste label containing:

    • Full Chemical Name: 1-(Phenylamino)cyclopropane-1-carboxylic acid.[1][3][5]

    • Hazards: Irritant.[1][3][6][7]

    • State: Solid.[1][3][4][7][8]

Part 4: Disposal Workflows

The following workflows describe the specific path for the pure compound and its solutions.

Workflow A: Solid Waste (Pure Compound)

Use this for expired shelf-stock or synthesis yield.[1][2][3]

  • Collection: Transfer solid directly into the lab's Solid Organic Waste container (typically a red biohazard-style bag inside a bucket or a white HDPE pail).[1][2][3]

  • Debris: Contaminated weigh boats, gloves, and paper towels go into the same stream.[2][3]

  • Final Destination: Licensed Chemical Incinerator.

Workflow B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Use this if the compound is dissolved in solvents like Methanol, DMSO, or DCM.[1][2][3]

  • Characterization: Identify the primary solvent.[1][3]

  • Segregation:

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.[1][2][3]

    • Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate.[1][2][3]

  • Disposal: Pour into the appropriate carboy. The compound itself does not dictate the stream as much as the solvent does, but it must be listed as a constituent on the waste tag.[3]

Visual Decision Tree (DOT Diagram)

DisposalWorkflow Start Waste Generation: 1-(Phenylamino)cyclopropane-1-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidBin Solid Organic Waste Bin (Red Bag / HDPE Pail) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Incineration Final Disposal: High-Temp Incineration SolidBin->Incineration Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventCheck->NonHalo No Halogens HaloWaste Halogenated Waste Carboy Halo->HaloWaste NonHaloWaste Non-Halogenated Waste Carboy NonHalo->NonHaloWaste HaloWaste->Incineration NonHaloWaste->Incineration

Caption: Operational decision tree for segregating 1-(Phenylamino)cyclopropane-1-carboxylic acid waste streams.

Part 5: Regulatory Compliance & Documentation

To maintain "Cradle-to-Grave" tracking as required by EPA (RCRA) and local regulations:

  • Waste Codes:

    • This compound is not typically a "Listed" waste (P or U list) unless specifically designated by local statutes.[2][3]

    • It is classified as a "Characteristic" waste if it exhibits ignitability (unlikely for solid) or toxicity.[2][3]

    • Default Recommendation: Manage as Non-RCRA Regulated Chemical Waste (unless mixed with RCRA solvents), but dispose of via RCRA-permitted incineration facilities as a best practice.[1][2][3]

  • Manifesting:

    • Ensure the waste manifest lists "Organic Acid Solid, N.O.S." or "Amines, Solid, N.O.S."[1][2] depending on the dominant functional group behavior in your specific mixture.[2][3]

References

  • PubChem. (n.d.).[2][3] 1-(phenylamino)cyclopropane-1-carboxylic acid (Compound Summary). National Library of Medicine.[2][3] Retrieved from [Link][1][3]

Sources

Personal protective equipment for handling 1-(Phenylamino)cyclopropane-1-carboxylic acid

[1]

Executive Summary & Compound Identification

Objective: This guide defines the mandatory safety protocols, Personal Protective Equipment (PPE), and operational workflows for handling 1-(Phenylamino)cyclopropane-1-carboxylic acid (CAS: 210576-54-8).[1]

As a structural hybrid of a strained cyclopropane ring and an N-phenyl amino acid (aniline derivative), this compound presents a dual risk profile: chemical reactivity due to ring strain and potential biological activity/toxicity associated with aniline substructures.[1] While often classified as an Irritant (Warning) , the precautionary principle dictates it be handled as a Potentially Bioactive New Chemical Entity (NCE) .[1]

Chemical Identity Details
CAS Number 210576-54-8
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Physical State Solid (Powder/Crystal)
Solubility Profile Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent).[1][2]
Risk Assessment & Hazard Profiling

Scientific Rationale: Understanding the "why" behind the safety rules.

  • Structural Alert 1: The Aniline Moiety (-NH-Ph)

    • Risk:[1][3][4][5] N-phenyl derivatives can be absorbed through the skin.[1] While specific toxicology for this CAS is limited, structurally related anilines are known sensitizers and potential methemoglobinemia inducers.[1]

    • Control:Zero Skin Contact policy.[1] Double-gloving is mandatory.[1]

  • Structural Alert 2: The Cyclopropane Carboxylic Acid

    • Risk:[1][3][4][5] The strained ring increases reactivity.[1] The free acid functionality (pKa ~3-4) makes it corrosive to mucous membranes and eyes (H319/H318).[1]

    • Control:Respiratory protection against dust inhalation is critical to prevent bronchial irritation (H335).[1]

  • GHS Classification (Derived/Baseline):

    • Skin Irrit. 2 (H315): Causes skin irritation.[1][2][3][6]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.[1][2][3][4][6]

    • STOT SE 3 (H335): May cause respiratory irritation.[1][2][3][4][6]

Personal Protective Equipment (PPE) Matrix

Directive: This matrix is non-negotiable for all laboratory personnel handling >5 mg of substance.[1]

Protection Zone Standard Requirement Technical Specification / Rationale
Respiratory N95 / P2 Respirator (Minimum)For powders: Prevents inhalation of fine particulates during weighing.[1] Upgrade to Full-Face Respirator if handling >1g outside a fume hood.[1]
Hand Protection Double Nitrile Gloves Inner Layer: 4 mil Nitrile (Bright color for contrast).[1] Outer Layer: 5-8 mil Extended Cuff Nitrile.[1] Why: Provides a breakthrough time >480 mins and visual indication of tears.[1]
Eye/Face Chemical Splash Goggles Standard safety glasses are insufficient for powders that can drift behind lenses.[1] Goggles provide a seal against dust entry.[1]
Body Lab Coat (Tyvek/Cotton) Must be buttoned to the neck.[1] Tyvek sleeves are recommended for scale-up (>10g) to bridge the glove-cuff gap.[1]
Engineering Fume Hood (ISO Class 5) All open-container manipulations must occur within a certified chemical fume hood with a face velocity of 80-100 fpm.[1]
Operational Handling Protocol
Phase A: Weighing & Transfer (The High-Risk Moment)

Context: The highest risk of exposure occurs when the solid is dry and mobile (airborne dust).[1]

  • Preparation:

    • Verify Fume Hood airflow.[1]

    • Place a black anti-static weighing mat inside the hood (provides visual contrast for white powder spills).[1]

    • Pre-label the receiving vessel (e.g., scintillation vial, round-bottom flask).[1]

  • The "Static-Free" Transfer:

    • Use an anti-static gun on the spatula and weighing boat before touching the powder.[1] Cyclopropane derivatives often carry static charge, causing powder to "jump."[1]

    • Technique: Do not pour. Use a micro-spatula to transfer small amounts to the weighing boat.[1]

    • Self-Validating Step: If powder clings to the spatula, stop.[1] Re-ionize the area to neutralize static.[1]

  • Solubilization (Containment):

    • Add solvent (e.g., DMSO) immediately to the weighing vessel after mass verification.[1]

    • Why: Converting the solid to a solution eliminates the inhalation hazard (H335).[1]

    • Cap the vessel tightly before removing it from the balance area.[1]

Phase B: Reaction Setup
  • Inert Atmosphere:

    • While not strictly pyrophoric, cyclopropane rings can be sensitive to radical oxidation.[1] Purge reaction vessels with Nitrogen or Argon.[1]

  • Temperature Control:

    • Avoid rapid heating.[1] The strain energy in the cyclopropane ring can lead to exothermic decomposition if heated uncontrolled >100°C.[1]

Visualization: Safety Decision Workflow

SafetyWorkflowStartStart: Handling 1-(Phenylamino)cyclopropane-1-carboxylic acidCheckStateCheck Physical StateStart->CheckStateSolidSolid / PowderCheckState->SolidIf DrySolutionIn Solution (DMSO/MeOH)CheckState->SolutionIf DissolvedPPE_HighREQUIRED PPE:- Fume Hood- N95/P100 Mask- Double Nitrile Gloves- Splash GogglesSolid->PPE_HighPPE_StdREQUIRED PPE:- Lab Coat- Single Nitrile Gloves- Safety GlassesSolution->PPE_StdStaticControlApply Anti-Static GunUse Weighing MatPPE_High->StaticControlProceedProceed with ExperimentPPE_Std->ProceedDissolveDissolve Immediatelyto Eliminate Dust HazardStaticControl->DissolveDissolve->Solution

Caption: Operational workflow determining PPE escalation based on the physical state of the compound.

Emergency Response & Waste Disposal
Spill Management (Dry Powder)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don N95 respirator and double gloves.[1]

  • Contain: Do NOT sweep (creates dust).[1][7] Cover the spill with a paper towel dampened with Isopropanol .[1]

  • Clean: Wipe up the damp powder.[1] Place waste in a sealed bag.

  • Decontaminate: Wash surface with 10% soap solution, then water.[1]

Disposal Protocol
  • Solid Waste: Segregate into "Solid Hazardous Waste (Toxic/Irritant)." Do not mix with oxidizers.[1]

  • Liquid Waste: Collect in "Organic Solvent Waste (Non-Halogenated)" unless halogenated solvents were used.[1]

  • Container: Triple rinse empty vials with DMSO or Methanol before disposal.[1]

References
  • PubChem. (n.d.).[1] 1-Aminocyclopropane-1-carboxylic acid (Structural Analog Safety Data). National Library of Medicine.[1] Retrieved March 1, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] Retrieved March 1, 2026, from [Link][1]

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